molecular formula C164H255N47O37S B13905207 Pnc-28 CAS No. 392661-17-5

Pnc-28

Katalognummer: B13905207
CAS-Nummer: 392661-17-5
Molekulargewicht: 3509.1 g/mol
InChI-Schlüssel: OLBRWDOLLRHNOA-VSMYOHOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

a p53-derived peptide from its mdm-2-binding domain (residues 17-26), which contains the penetratin sequence enabling cell penetration on its carboxyl terminal end;  induces necrosis, but not apoptosis in a variety of human tumor cell lines;  amino acid sequence in first source

Eigenschaften

CAS-Nummer

392661-17-5

Molekularformel

C164H255N47O37S

Molekulargewicht

3509.1 g/mol

IUPAC-Name

(4S)-4-amino-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C164H255N47O37S/c1-87(2)72-116(199-149(236)117(73-88(3)4)198-141(228)109(51-28-33-66-168)193-154(241)122(78-96-83-184-103-46-23-20-43-99(96)103)203-150(237)118(74-89(5)6)200-156(243)125(81-131(219)220)206-158(245)126(86-212)208-152(239)120(76-94-40-17-14-18-41-94)207-161(248)135(92(11)213)211-136(223)101(170)56-61-130(217)218)148(235)191-106(48-25-30-63-165)138(225)188-108(50-27-32-65-167)142(229)202-121(77-95-82-183-102-45-22-19-42-98(95)102)153(240)192-107(49-26-31-64-166)139(226)195-115(62-71-249-12)146(233)190-111(54-36-69-181-163(176)177)140(227)189-112(55-37-70-182-164(178)179)143(230)205-124(80-129(173)216)155(242)194-113(57-59-127(171)214)145(232)201-119(75-93-38-15-13-16-39-93)151(238)204-123(79-97-84-185-104-47-24-21-44-100(97)104)157(244)210-134(91(9)10)159(246)196-110(52-29-34-67-169)147(234)209-133(90(7)8)160(247)197-114(58-60-128(172)215)144(231)187-105(53-35-68-180-162(174)175)137(224)186-85-132(221)222/h13-24,38-47,82-84,87-92,101,105-126,133-135,183-185,212-213H,25-37,48-81,85-86,165-170H2,1-12H3,(H2,171,214)(H2,172,215)(H2,173,216)(H,186,224)(H,187,231)(H,188,225)(H,189,227)(H,190,233)(H,191,235)(H,192,240)(H,193,241)(H,194,242)(H,195,226)(H,196,246)(H,197,247)(H,198,228)(H,199,236)(H,200,243)(H,201,232)(H,202,229)(H,203,237)(H,204,238)(H,205,230)(H,206,245)(H,207,248)(H,208,239)(H,209,234)(H,210,244)(H,211,223)(H,217,218)(H,219,220)(H,221,222)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t92-,101+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,133+,134+,135+/m1/s1

InChI-Schlüssel

OLBRWDOLLRHNOA-VSMYOHOGSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O

Kanonische SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N

Herkunft des Produkts

United States

Foundational & Exploratory

PNC-28 Peptide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The PNC-28 peptide represents a novel approach in cancer therapeutics, demonstrating selective cytotoxicity against a broad range of cancer cells while leaving non-transformed cells unharmed.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with cancer cell-specific targets and the subsequent induction of cell death. It consolidates key research findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the critical pathways and processes involved.

Introduction: The this compound Peptide

This compound is a chimeric peptide meticulously designed to target and eliminate cancer cells.[5] Its structure is a fusion of two key functional domains:

  • The p53-Derived Domain: This segment comprises amino acid residues 17-26 from the N-terminal region of the p53 tumor suppressor protein. This sequence is critical as it corresponds to the binding domain for the human double minute 2 (HDM-2) protein (also known as MDM2).

  • The Penetratin Sequence: This cell-penetrating peptide (CPP) is derived from the Antennapedia homeodomain and is attached to the C-terminus of the p53-derived sequence. This sequence is crucial for the peptide's membranolytic activity.

This dual-domain structure allows this compound to selectively recognize and induce the death of cancer cells through a unique mechanism that diverges from classical apoptosis.

Core Mechanism of Action: Targeted Necrosis via Membrane Pore Formation

The primary mechanism of action of this compound is the induction of tumor cell necrosis through the formation of pores in the cancer cell's plasma membrane. This process is initiated by the selective binding of this compound to a cancer-specific target.

Selective Targeting of Cancer Cells: The Role of Membrane-Bound HDM-2

A pivotal discovery in understanding this compound's selectivity is the presence of the HDM-2 protein in the plasma membrane of various cancer cells, a location where it is not found in untransformed cells. This aberrant localization of HDM-2 on the cancer cell surface serves as the specific docking site for this compound.

The p53-derived domain of this compound mimics the native p53 protein, enabling it to bind to this membrane-associated HDM-2. This interaction tethers the peptide to the cancer cell membrane, initiating the subsequent cytotoxic events.

Pore Formation and Induction of Necrosis

Following the binding to membrane-bound HDM-2, the penetratin domain of this compound facilitates the disruption of the plasma membrane's integrity. It is proposed that multiple this compound molecules, in complex with HDM-2, oligomerize to form transmembrane pores.

The formation of these pores leads to a rapid influx and efflux of ions and small molecules, disrupting the cell's osmotic balance and leading to cell swelling and eventual lysis. This mode of cell death is characteristic of necrosis, not apoptosis. Evidence for necrosis includes the rapid release of intracellular enzymes like lactate dehydrogenase (LDH) and the absence of apoptotic markers such as elevated caspase activity.

The proposed signaling pathway for this compound-induced necrosis is visualized in the diagram below.

PNC28_Mechanism cluster_membrane Cancer Cell Plasma Membrane HDM2 Membrane-Bound HDM-2 Pore Transmembrane Pore (this compound/HDM-2 Complex) HDM2->Pore Oligomerization CellLysis Cell Lysis (Necrosis) Pore->CellLysis Membrane Destabilization PNC28 This compound Peptide PNC28->HDM2 Binding LDH_Release LDH Release CellLysis->LDH_Release

This compound induced cancer cell necrosis pathway.
The Critical Role of the Penetratin Sequence

The penetratin sequence is indispensable for the necrotic mechanism of action. Studies have shown that when the p53-derived peptide (residues 17-26) is introduced into cancer cells without the penetratin sequence (e.g., via transfection), it induces apoptosis, likely by interacting with intracellular HDM-2 and activating the p53 pathway.

The conjugation of the penetratin sequence fundamentally alters the peptide's activity, redirecting it from an intracellular apoptotic trigger to an external membranolytic agent that induces necrosis.

Quantitative Data Summary

The cytotoxic efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeMetricValueReference
MiaPaCa-2Pancreatic Cancer% Cell Death (75 µmol/ml, 48h)~100%
MiaPaCa-2Pancreatic CancerIC50Not specified
BMRPA1.Tuc3Pancreatic CancerIC5040 µg/ml
TUC-3Rat Pancreatic Acinar Carcinoma% Cell Death (100 µg/ml, 3 days)90%

Note: IC50 values can vary based on experimental conditions.

Table 2: In Vivo Efficacy of this compound
Animal ModelCancer ModelThis compound DoseAdministrationOutcomeReference
Nude MiceBMRPA1.Tuc3 Xenograft2 mg/mouseSC or IP (14 days)Blocks tumor growth
Nude MiceBMRPA1.Tuc3 Xenograft1-20 mg/mouseSC (14 days)Dose-related inhibition of tumor growth
Nude MiceIntraperitoneal BMRPA1.Tuc3Not specified (2 weeks)IntraperitonealComplete tumor destruction

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays
  • Objective: To quantify the dose-dependent cytotoxic effect of this compound on cancer cells.

  • Methodology:

    • Cell Culture: Cancer cell lines (e.g., MiaPaCa-2, BMRPA1.Tuc3) are cultured in appropriate media and conditions.

    • Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 0-100 µg/ml). A control peptide (e.g., PNC-29) is used as a negative control.

    • Incubation: Cells are incubated with the peptides for specified time periods (e.g., 24, 48, 72 hours).

    • Quantification: Cell viability is assessed using methods such as the MTT assay, Trypan Blue exclusion, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is indicative of necrosis.

Analysis of Cell Death Mechanism (Necrosis vs. Apoptosis)
  • Objective: To differentiate between necrotic and apoptotic cell death induced by this compound.

  • Methodology:

    • LDH Release Assay: As a marker for necrosis, LDH levels in the culture supernatant are measured using a commercially available kit. A rapid, significant increase in LDH release is indicative of membrane lysis.

    • Apoptosis Assays:

      • Caspase Activity: Cells treated with this compound are lysed, and the activity of key apoptotic caspases (e.g., caspase-3, caspase-7) is measured using fluorometric or colorimetric assays. An absence of increased caspase activity suggests a non-apoptotic mechanism.

      • Annexin V Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Cells are stained with fluorescently labeled Annexin V and analyzed by flow cytometry or fluorescence microscopy. Low levels of Annexin V staining in this compound-treated cells point away from apoptosis.

Visualization of Membrane Pore Formation
  • Objective: To directly observe the formation of pores in the cancer cell membrane.

  • Methodology:

    • Electron Microscopy:

      • Scanning Electron Microscopy (SEM): Provides high-resolution images of the cell surface, allowing for the visualization of pores and membrane blebbing.

      • Transmission Electron Microscopy (TEM): Can reveal ultrastructural changes within the cell, including membrane disruption. Immuno-gold labeling can be used to co-localize this compound and HDM-2 in ring-like structures on the membrane.

    • Confocal Microscopy: Live-cell imaging using fluorescent dyes can track the influx of membrane-impermeable dyes (e.g., propidium iodide) into the cell, indicating a loss of membrane integrity in real-time.

The workflow for investigating the this compound mechanism is depicted below.

Experimental_Workflow start Start: Hypothesis This compound is selectively cytotoxic to cancer cells cell_culture Culture Cancer and Normal Cell Lines start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (MTT, Trypan Blue) treatment->viability_assay mechanism_analysis Analyze Mechanism of Cell Death viability_assay->mechanism_analysis apoptosis_assays Apoptosis Assays (Caspase, Annexin V) mechanism_analysis->apoptosis_assays necrosis_assay Necrosis Assay (LDH Release) mechanism_analysis->necrosis_assay microscopy Microscopy (SEM, TEM, Confocal) mechanism_analysis->microscopy conclusion Conclusion: This compound induces necrosis via membrane pore formation apoptosis_assays->conclusion necrosis_assay->conclusion microscopy->conclusion

Workflow for investigating the this compound mechanism.

Conclusion and Future Directions

This compound presents a compelling paradigm in anti-cancer therapy by exploiting a cancer-specific vulnerability—the aberrant surface expression of HDM-2. Its mechanism of inducing rapid tumor cell necrosis via membrane pore formation is distinct from many conventional chemotherapeutics that trigger apoptosis. This targeted membranolytic action underscores its potential for high efficacy and selectivity, as demonstrated in preclinical studies.

Future research should focus on:

  • A comprehensive analysis of this compound's efficacy across a wider range of human cancers.

  • In-depth pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

  • Clinical trials to evaluate the safety and efficacy of this compound in human patients.

The unique mechanism of action of this compound holds significant promise for the development of a new class of targeted anti-cancer agents.

References

PNC-28: A Technical Guide to a p53-Derived Anticancer Peptide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Discovery, Mechanism, and Preclinical Development of a Novel Necroptotic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNC-28 is a synthetic peptide antagonist of the p53-MDM2 interaction, designed to selectively induce tumor cell death. Derived from the p53 protein sequence, this compound represents a novel therapeutic strategy that leverages a unique mechanism of action: the induction of tumor cell necrosis through pore formation in the cancer cell membrane. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It details the peptide's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used to characterize its anticancer activity. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related peptide-based cancer therapies.

Introduction: The Genesis of this compound

The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest and apoptosis in response to cellular stress. The activity of p53 is tightly regulated by the murine double minute 2 (MDM2) homolog, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor cell survival.

This compound was developed as a competitive inhibitor of the p53-MDM2 interaction.[1] It is a chimeric peptide composed of two key domains:

  • A p53-derived sequence: Specifically, amino acid residues 17-26 of the human p53 protein, which are crucial for binding to the N-terminal domain of MDM2.[1]

  • A cell-penetrating peptide (CPP): The "penetratin" sequence, derived from the Drosophila Antennapedia homeodomain, facilitates the translocation of the peptide across the cell membrane.[1][2]

Initial computational modeling at SUNY Downstate Medical Center was instrumental in the design of this compound and its precursor, PNC-27 (containing p53 residues 12-26).[1] The core hypothesis was that by disrupting the p53-MDM2 interaction, these peptides would stabilize p53, leading to the apoptotic demise of cancer cells. However, subsequent research revealed a novel and distinct mechanism of action.

Mechanism of Action: A Shift from Apoptosis to Necrosis

Contrary to the initial hypothesis, this compound was found to induce rapid tumor cell necrosis, not apoptosis. This discovery shifted the understanding of its therapeutic potential and highlighted a unique mode of cancer cell killing. The currently accepted mechanism of action involves the following key steps:

  • Selective Binding to Membrane-Bound MDM2: Cancer cells, unlike their normal counterparts, express significant levels of MDM2 on their plasma membranes. This compound selectively binds to this extracellularly accessible MDM2.

  • Conformational Change and Oligomerization: Upon binding to MDM2, this compound is thought to undergo a conformational change, leading to the formation of oligomeric complexes with MDM2 in the cell membrane.

  • Transmembrane Pore Formation: These this compound/MDM2 complexes assemble into pores that perforate the cancer cell membrane.

  • Induction of Necrotic Cell Death: The formation of these pores leads to a rapid influx of extracellular fluid, cell swelling, and ultimately, lysis of the cancer cell, releasing its contents into the extracellular space. This necrotic cell death is independent of the intracellular p53 pathway.

This mechanism confers a high degree of selectivity to this compound, as it preferentially targets cancer cells with membrane-associated MDM2, while leaving normal cells, which lack this feature, unharmed.

Quantitative Preclinical Data

The preclinical evaluation of this compound has generated significant quantitative data supporting its anticancer efficacy and selectivity.

In Vitro Cytotoxicity

This compound has demonstrated potent and selective cytotoxicity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values typically fall within the micromolar range.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Citation
Various Cancer Cell LinesMultiple75 - 20018.6 - 50
MiaPaCa-2Pancreatic CancerStarting at 100 µg/mL~25 µM
BMRPA1.Tuc3Pancreatic CancerEffective at 100 µg/mL~25 µM
In Vivo Efficacy

Preclinical studies in nude mouse models of pancreatic cancer have demonstrated the in vivo antitumor activity of this compound.

Animal ModelTumor TypeTreatment RegimenOutcomeCitation
Nude MiceBMRPA1.Tuc3 Pancreatic Tumor (intraperitoneal)2 mg/mouse over 14 days (mini-osmotic pump)Complete tumor destruction
Nude MiceBMRPA1.Tuc3 Pancreatic Tumor (remote site)2 mg/mouse over 14 days (mini-osmotic pump)Blockade of tumor growth during treatment
Nude MiceBMRPA1.Tuc3 Pancreatic Tumor (established)1-20 mg/mouse over 14 days (mini-osmotic pump)Dose-related inhibition of tumor growth

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research and development of this compound.

Peptide Synthesis and Purification

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol Outline:

  • Resin Preparation: A suitable resin, such as Rink Amide MBHA, is swelled in a solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Activation of the carboxylic acid group is achieved using coupling reagents like HBTU/HOBt or HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.

  • Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF) and analytical RP-HPLC.

Cell Viability and Cytotoxicity Assays

The cytotoxic effect of this compound is commonly quantified using a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.

LDH Cytotoxicity Assay Protocol Outline:

  • Cell Seeding: Cancer cells (e.g., MiaPaCa-2) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound or control peptides for a specified duration.

  • Sample Collection: A portion of the cell culture supernatant is carefully collected.

  • LDH Reaction: The supernatant is incubated with an LDH assay reagent mixture, which typically contains lactate, NAD+, and a tetrazolium salt. The LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.

In Vivo Tumor Models

The in vivo efficacy of this compound has been evaluated in xenograft models using immunodeficient mice.

Orthotopic Pancreatic Cancer Mouse Model Protocol Outline:

  • Animal Model: Athymic nude mice are typically used to prevent rejection of human tumor xenografts.

  • Cell Preparation: A human pancreatic cancer cell line (e.g., BMRPA1.Tuc3) is cultured, harvested, and resuspended in a suitable medium.

  • Tumor Implantation: A small surgical incision is made to expose the pancreas, and a specific number of tumor cells are injected directly into the pancreas.

  • Treatment Administration: this compound is administered via a pre-loaded mini-osmotic pump implanted subcutaneously or intraperitoneally, delivering a continuous infusion of the peptide over a defined period (e.g., 14 days).

  • Tumor Monitoring: Tumor growth is monitored by caliper measurements or through in vivo imaging techniques.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to histological or immunohistochemical analysis.

Visualization of Pore Formation

Transmission Electron Microscopy (TEM) is a key technique used to visualize the pores formed in the cancer cell membrane following this compound treatment.

TEM Protocol Outline:

  • Cell Treatment: Cancer cells are treated with this compound for a short duration to induce pore formation.

  • Fixation: Cells are fixed with a primary fixative (e.g., glutaraldehyde) followed by a secondary fixative (e.g., osmium tetroxide) to preserve cellular structures.

  • Dehydration and Embedding: The fixed cells are dehydrated through a graded series of ethanol and embedded in a resin.

  • Ultrathin Sectioning: The resin blocks are cut into ultrathin sections using an ultramicrotome.

  • Staining: The sections are stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.

  • Imaging: The stained sections are imaged using a transmission electron microscope.

Visualizations: Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

PNC28_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space PNC28 This compound MDM2_mem Membrane-Bound MDM2 PNC28->MDM2_mem Selective Binding Complex This compound/MDM2 Complex MDM2_mem->Complex Oligomerization Pore Transmembrane Pore Complex->Pore Assembly Lysis Cell Lysis (Necrosis) Pore->Lysis Ion/Water Influx Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant ldh_assay Perform LDH Release Assay collect_supernatant->ldh_assay read_plate Measure Absorbance (490 nm) ldh_assay->read_plate analyze_data Calculate % Cytotoxicity read_plate->analyze_data end End analyze_data->end Selectivity_Logic Cell Cell Type CancerCell Cancer Cell Cell->CancerCell NormalCell Normal Cell Cell->NormalCell MembraneMDM2 Membrane MDM2 Expression CancerCell->MembraneMDM2 NormalCell->MembraneMDM2 HighMDM2 High MembraneMDM2->HighMDM2 Yes LowMDM2 Low / Absent MembraneMDM2->LowMDM2 No PNC28_Action This compound Action HighMDM2->PNC28_Action LowMDM2->PNC28_Action PoreFormation Pore Formation & Necrosis PNC28_Action->PoreFormation High Membrane MDM2 NoEffect No Effect PNC28_Action->NoEffect Low Membrane MDM2

References

p53-Derived Anticancer Peptides: A Technical Guide to Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell-cycle arrest and apoptosis.[1] In many cancers, the function of p53 is abrogated, not by mutation, but by its interaction with negative regulators, primarily MDM2 and MDMX.[2] p53-derived anticancer peptides are a promising class of therapeutics designed to reactivate the p53 pathway by disrupting these protein-protein interactions. This technical guide provides an in-depth overview of the core research, quantitative data, and experimental protocols associated with the development of these peptides.

Mechanism of Action: Restoring the Guardian of the Genome

The primary mechanism of action for most p53-derived anticancer peptides is the disruption of the p53-MDM2/MDMX interaction.[2] MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation.[2] Both MDM2 and its homolog MDMX bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity.[2]

By mimicking the p53 alpha-helix that binds to MDM2/MDMX, these peptides competitively inhibit this interaction, leading to:

  • p53 Stabilization and Accumulation: Preventing p53 degradation.

  • Activation of p53 Downstream Pathways: Leading to cell-cycle arrest and apoptosis.

A notable exception is the PNC peptide family (e.g., PNC-27 and PNC-28), which induces tumor cell necrosis by forming pores in the cancer cell membrane through a mechanism involving membrane-bound HDM2. This action is independent of the cell's p53 status.

Signaling Pathway: p53-Mediated Apoptosis and Cell Cycle Arrest

Upon release from MDM2/MDMX inhibition, p53 activates the transcription of target genes that control cell fate.

p53_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation p53 Activation cluster_outcomes Cellular Outcomes Stress Stress p53_active Active p53 Stress->p53_active p53_MDM2 p53-MDM2/MDMX Complex p53_MDM2->p53_active Releases CellCycleArrest Cell Cycle Arrest (p21) p53_active->CellCycleArrest Apoptosis Apoptosis (BAX, PUMA, NOXA) p53_active->Apoptosis Peptide p53-Derived Peptide Peptide->p53_MDM2 Inhibits

p53 activation by derived peptides leading to cellular outcomes.

Quantitative Data on Peptide Efficacy

The efficacy of p53-derived peptides is evaluated using various in vitro and in vivo assays. The following tables summarize key quantitative data for different classes of these peptides.

Table 1: In Vitro Cytotoxicity of p53-Derived Peptides (IC50 Values)
Peptide/CompoundPeptide Sequence/TypeCancer Cell LineIC50 Value (µM)Citation(s)
Wild-type p53 peptideETFSDLWKLLPEMDF-7 (Breast)182.6
Dual-point mutantETFSDWWKLLAEMDF-7 (Breast)16.3
Triple-point mutantETFADWWKLLAEMDF-7 (Breast)8.7
Triple-point mutantLTFSDWWKLLAEMDF-7 (Breast)15.1
pDIPhage display-derived-0.044 (MDM2), 0.55 (MDMX)
pDIQOptimized pDI-0.008 (MDM2), 0.11 (MDMX)
RGD-liposome-DPMI-αD-peptideU87 (Glioma)1.9
Nutlin-3Small moleculeU87 (Glioma)3.8
Table 2: In Vivo Efficacy of p53-Derived Peptides
PeptideCancer ModelDosing RegimenOutcomeCitation(s)
This compoundPancreatic cancer xenograft (nude mice)Intraperitoneal administration over 2 weeksComplete destruction of tumors when administered with tumor cells.
This compoundEstablished pancreatic cancer xenograftRemote site administrationDecrease in tumor size followed by significantly slower regrowth.
ALRN-6924 (Sulanemadlin)Breast cancer xenograft (MCF-7)5 mg/kg with Paclitaxel (15 mg/kg)Average tumor size decreased by 13% at 4 weeks.
ALRN-6924 (Sulanemadlin)Solid tumors and lymphomas (Phase I trial)3.1 mg/kg weekly for 3 weeks every 28 daysDisease control rate of 45% (55 evaluable patients).

Detailed Experimental Protocols

Peptide Synthesis and Purification

A general workflow for the synthesis of p53-derived peptides, including stapled peptides.

peptide_synthesis_workflow start Start spps Solid-Phase Peptide Synthesis (SPPS) - Fmoc Chemistry start->spps stapling On-Resin Stapling (for stapled peptides) - Ring-Closing Metathesis spps->stapling cleavage Cleavage from Resin - TFA Cocktail stapling->cleavage purification Purification - RP-HPLC cleavage->purification analysis Analysis - Mass Spectrometry - Analytical HPLC purification->analysis lyophilization Lyophilization analysis->lyophilization end Pure Peptide lyophilization->end apoptosis_assay_workflow start Start induce Induce Apoptosis (Treat cells with peptide) start->induce harvest Harvest Cells (Centrifugation) induce->harvest wash Wash Cells (Cold PBS) harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (Room Temperature, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Apoptosis Data analyze->end

References

The Core Interaction of PNC-28 with MDM2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNC-28 is a synthetic peptide that has demonstrated significant cytotoxic effects against a variety of cancer cell lines while leaving normal cells unharmed.[1][2] It is composed of the amino acid sequence from residues 17-26 of the p53 protein's MDM2-binding domain, linked to a cell-penetrating peptide called penetratin.[1][3][4] This guide provides an in-depth technical overview of the interaction between this compound and the MDM2 protein, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Mechanism of Action: A Novel Approach to Cancer Cell Cytotoxicity

The primary mechanism of action for this compound is the induction of tumor cell necrosis, a process distinct from apoptosis. This effect is largely attributed to the penetratin sequence, which facilitates the peptide's interaction with the cancer cell membrane. Research indicates that this compound targets MDM2 (also known as HDM2 in humans) that is uniquely expressed on the plasma membrane of cancer cells. The binding of PNC-27, a closely related peptide, to membrane-bound HDM-2 has been shown to induce the formation of transmembrane pores, leading to rapid cell lysis and the release of intracellular contents. This mechanism of "poptosis" or peptide-induced pore formation is independent of the tumor suppressor p53 pathway, allowing this compound to be effective even in cancer cells with p53 mutations or deletions.

In contrast, the p53-derived peptide sequence of this compound, when introduced into cancer cells without the penetratin sequence, induces apoptosis, characterized by the expression of high levels of caspases-3 and 7, and annexin V. This highlights the critical role of the penetratin moiety in shifting the mechanism of cell death from apoptosis to necrosis.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound against various cancer cell lines.

Cell LineCancer TypeConcentration (µg/mL)EffectReference
TUC-3Ras-transformed Rat Pancreatic100~100% cell death
TUC-3Ras-transformed Rat Pancreatic40 (IC50)50% inhibition of cell viability
E49Transformed Rat Endothelial10096% cell death
HeLaHuman Squamous Carcinoma100100% cell death
SW1417 (p53 null)Human Colon Adenocarcinoma10086% cell death
MDA-MB-453 (p53 null)Human Breast CancerNot specifiedCytotoxic effect observed
H1299 (p53 null)Human Colon CancerNot specifiedCytotoxic effect observed
SAOS2 (p53 null)Human OsteosarcomaNot specifiedCytotoxic effect observed
MiaPaCa-2Human Pancreatic Carcinoma0.1, 0.3, 0.5 mg/mLDose-dependent induction of cell death
Animal ModelCancer TypeDosageAdministration RouteOutcomeReference
Nude MiceBMRPA1.Tuc3 (Pancreatic)2 mg/mouse for 14 daysSC or IPComplete destruction of simultaneously transplanted tumors.
Nude MiceBMRPA1.Tuc3 (Pancreatic)Not specifiedConcurrent with explantComplete blockade of tumor growth during the 2-week administration and for 2 weeks post-treatment.
Nude MiceBMRPA1.Tuc3 (Pancreatic)Not specifiedPost-tumor growthDecrease in tumor size followed by significantly slower growth compared to control.

Experimental Protocols

Cytotoxicity Assays

1. Lactate Dehydrogenase (LDH) Release Assay (for Necrosis):

  • Principle: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, which is a hallmark of necrosis.

  • Methodology:

    • Seed cancer cells (e.g., MiaPaCa-2) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound and control peptides for a specified time course.

    • Collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. The assay typically involves the reduction of a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically.

    • Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) to determine the extent of necrosis.

2. MTT Assay (for Cell Viability):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Methodology:

    • Plate cells in a 96-well plate and treat with different concentrations of this compound for the desired duration (e.g., 48 hours).

    • Remove the treatment medium and add fresh medium containing MTT (typically 5 mg/mL).

    • Incubate for a few hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solvent such as DMSO.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • Express the results as a percentage of the absorbance of untreated control cells to determine the reduction in cell viability.

Apoptosis Assays

1. Caspase Activity Assay:

  • Principle: This assay measures the activity of caspases, which are key proteases involved in the execution phase of apoptosis.

  • Methodology:

    • Treat cells with the test compound (in the case of the this compound p53 peptide without penetratin).

    • Lyse the cells to release their contents.

    • Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., caspase-3 or -7).

    • Measure the fluorescence or absorbance to quantify caspase activity, which is proportional to the amount of cleaved substrate.

2. Annexin V Staining:

  • Principle: Annexin V is a protein that binds with high affinity to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Methodology:

    • Incubate treated cells with fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI).

    • Analyze the cells by flow cytometry.

    • Cells that are positive for Annexin V and negative for PI are considered to be in early apoptosis.

Protein Interaction and Localization Studies

1. Co-immunoprecipitation and Immunoblotting:

  • Principle: These techniques are used to detect the interaction between this compound and MDM2 and to determine the subcellular localization of MDM2.

  • Methodology:

    • Lyse cells and isolate either whole-cell lysates or membrane fractions.

    • For co-immunoprecipitation, incubate the lysate with an antibody against one of the proteins of interest (e.g., MDM2) to pull down the protein and its binding partners.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies specific for MDM2 and this compound to detect their presence in the whole-cell lysate, membrane fraction, or immunoprecipitated complex.

2. Confocal Microscopy:

  • Principle: This imaging technique allows for the visualization of the subcellular localization of fluorescently labeled molecules.

  • Methodology:

    • Treat cancer cells with a fluorescently labeled this compound peptide.

    • Fix and permeabilize the cells.

    • Stain the cells with a fluorescently labeled antibody against MDM2.

    • Image the cells using a confocal microscope to observe the co-localization of this compound and MDM2 on the cell membrane.

3. Electron Microscopy:

  • Principle: This high-resolution imaging technique can visualize the ultrastructural changes in the cell membrane, such as pore formation.

  • Methodology:

    • Treat cancer cells with this compound for a short duration.

    • Fix, embed, and section the cells for transmission electron microscopy (TEM) or prepare them for scanning electron microscopy (SEM).

    • For immunogold labeling, incubate the sections with gold-conjugated antibodies against PNC-27 and MDM2 to confirm their co-localization in the observed membrane structures.

    • Image the sections to observe the formation of pores and other membrane disruptions.

4. Fluorescence Polarization Assay (General for MDM2 Inhibitors):

  • Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled peptide upon binding to a larger protein. It is a powerful tool for quantifying protein-peptide interactions and for screening for inhibitors.

  • Methodology:

    • A fluorescently labeled peptide derived from the p53 N-terminus is used as the probe.

    • In the absence of MDM2, the small peptide rotates rapidly in solution, resulting in low fluorescence polarization.

    • Upon binding to the much larger MDM2 protein, the rotation of the peptide is slowed down, leading to an increase in fluorescence polarization.

    • To screen for inhibitors like this compound, the inhibitor is added to the mixture of the fluorescent peptide and MDM2. If the inhibitor binds to MDM2 and displaces the fluorescent peptide, the polarization will decrease.

    • By titrating the concentration of MDM2 or the inhibitor, binding affinities (Kd) and inhibitory constants (Ki) can be determined.

Visualizations

Signaling Pathway and Mechanism of Action

PNC28_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space PNC28 This compound Peptide MDM2 Membrane-Bound MDM2 PNC28->MDM2 Binding Pore Transmembrane Pore Formation MDM2->Pore Oligomerization Lysis Cell Lysis (Necrosis) Pore->Lysis Influx of Ions & Water

Caption: Mechanism of this compound induced necrosis in cancer cells.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Cancer Cell Culture treat Treat with this compound (Dose-Response) start->treat incubate Incubate for Defined Period treat->incubate ldh LDH Release Assay (Necrosis) incubate->ldh mtt MTT Assay (Viability) incubate->mtt analyze Data Analysis (IC50, % Lysis) ldh->analyze mtt->analyze

Caption: Workflow for assessing this compound cytotoxicity.

Logical Relationship: Apoptosis vs. Necrosis

Apoptosis_vs_Necrosis PNC28_full This compound (p53(17-26) + Penetratin) membrane_interaction Binds to Membrane MDM2 PNC28_full->membrane_interaction PNC28_peptide p53(17-26) Peptide (without Penetratin) intracellular_entry Intracellular Entry PNC28_peptide->intracellular_entry pore_formation Pore Formation membrane_interaction->pore_formation necrosis Necrosis pore_formation->necrosis p53_pathway p53 Pathway Activation intracellular_entry->p53_pathway apoptosis Apoptosis p53_pathway->apoptosis

Caption: Divergent cell death pathways of this compound and its core peptide.

References

PNC-28: A Technical Guide to its Mechanism of Tumor Cell Necrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PNC-28

This compound is a synthetic anticancer peptide designed to selectively induce necrosis in cancer cells while leaving non-transformed cells unharmed.[1][2][3][4] Its design is a chimaera of two functional domains: a p53-derived sequence and a cell-penetrating peptide sequence.[5] This dual structure is fundamental to its unique mechanism of action, which diverges from classical p53-mediated apoptosis.

Peptide Composition and Design

This compound is composed of amino acid residues 17-26 from the HDM-2 (human double minute 2) binding domain of the p53 tumor suppressor protein. This sequence is attached at its C-terminus to a membrane-penetrating peptide sequence called penetratin. The penetratin tail facilitates the interaction of this compound with the cell membrane. A closely related peptide, PNC-27, comprises residues 12-26 of the same p53 domain linked to penetratin and exhibits a similar anticancer activity.

Overview of its Anticancer Activity

This compound demonstrates broad-spectrum efficacy against a variety of human cancer cell lines, including those of the pancreas, breast, colon, lung, and ovary, as well as leukemias. A key feature of this compound is its cancer cell specificity. This selectivity is attributed to its unique target, a form of the HDM-2 protein that is expressed on the surface of cancer cells but is largely absent from the membrane of normal, untransformed cells.

Core Mechanism of Action: Necrosis via Membrane Porogenesis

The anticancer effect of this compound is not mediated by the activation of the p53 apoptotic pathway, but rather by a rapid, direct lytic action on the cancer cell membrane. This process, termed "poptosis," results in tumor cell necrosis.

Targeting Membrane-Bound HDM-2

The primary target of this compound is the HDM-2 oncoprotein, which is aberrantly present in the plasma membrane of many cancer cells. In contrast, untransformed cells typically express HDM-2 in the cytoplasm and nucleus. This compound binds to this membrane-associated HDM-2. This interaction is the critical first step in its cytotoxic mechanism and the basis for its cancer cell selectivity.

The Critical Role of the Penetratin Sequence

While the p53-derived portion of this compound is responsible for binding to HDM-2, the penetratin sequence is essential for inducing necrosis. Studies have shown that the p53 17-26 peptide fragment alone, when introduced into cancer cells, induces apoptosis by activating the classical p53 pathway, evidenced by the expression of caspases 3 and 7. However, the addition of the C-terminal penetratin sequence fundamentally alters the mechanism of cell death to necrosis, characterized by the rapid release of lactate dehydrogenase (LDH) and the absence of significant caspase activation.

Pore Formation and Induction of Necrosis

Upon binding to membrane-bound HDM-2, this compound molecules oligomerize, forming transmembrane pores. This pore formation disrupts the integrity of the plasma membrane, leading to a rapid influx of extracellular fluid and the release of intracellular contents. This uncontrolled cell lysis is the hallmark of necrosis. Electron microscopy studies have visualized these pores in the membranes of this compound-treated cancer cells.

Distinction from Apoptotic Pathways

The necrotic pathway initiated by this compound is distinct from apoptosis in several key aspects:

  • Speed: Necrosis induced by this compound is rapid, occurring within minutes to hours, whereas apoptosis is a more prolonged process.

  • Caspase Activation: this compound-induced necrosis does not involve the activation of effector caspases like caspase-3 and -7, which are central to apoptosis.

  • Membrane Integrity: this compound causes a rapid loss of plasma membrane integrity, leading to cell lysis and the release of LDH. In contrast, the plasma membrane remains intact during the early stages of apoptosis.

Quantitative Analysis of this compound Cytotoxicity

The cytotoxic efficacy of this compound and the related PNC-27 peptide has been quantified across a range of cancer cell lines.

Table: IC50 Values of PNC-27/28 in Various Cancer Cell Lines
PeptideCancer Cell LineCancer TypeIC50 (µM)
PNC-27/28Multiple LinesVarious18.6 - 50
PNC-27Primary AML BlastsAcute Myeloid Leukemia11.64 - 31.64
PNC-27/28TUC-3Rat Pancreatic Acinar Carcinoma6 - 80
PNC-27/28MiaPaCa-2Human Pancreatic Cancer6 - 80
PNC-27/28MCF-7Human Breast Cancer6 - 80
PNC-27/28OVCAR-3Human Ovarian Cancer6 - 80
PNC-27/28HCT-116Human Colon Cancer6 - 80
PNC-27/28HeLaHuman Cervical Cancer6 - 80
PNC-27/28A549Human Non-small Cell Lung Carcinoma6 - 80
PNC-27/28U-937Human Histiocytic Lymphoma6 - 80

Data compiled from multiple sources.

Table: Dose-Dependent Necrosis (LDH Release) in MiaPaCa-2 Cells
This compound Concentration (µmol/ml)% Cell Death (48 hours)
2035%
>80>80%

Data is indicative of dose-dependent cytotoxicity.

Signaling and Experimental Workflow Diagrams

Diagram: this compound Induced Necrotic Pathway

PNC28_Pathway cluster_membrane Cancer Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space PNC28 This compound Peptide HDM2 Membrane-Bound HDM-2 PNC28->HDM2 1. Binding Pore Transmembrane Pore HDM2->Pore 2. Oligomerization Influx Influx of Ions & Water Pore->Influx 3. Disruption of Membrane Integrity Lysis Cell Lysis Influx->Lysis 4. Osmotic Imbalance Necrosis Tumor Cell Necrosis Lysis->Necrosis LDH_release LDH Release Lysis->LDH_release

Caption: this compound binds to membrane-bound HDM-2, leading to pore formation and necrosis.

Diagram: Experimental Workflow for Assessing this compound's Mechanism

PNC28_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation start Treat Cancer Cells with this compound necrosis_analysis Necrosis Assessment start->necrosis_analysis apoptosis_analysis Apoptosis Assessment start->apoptosis_analysis mechanism_analysis Mechanism Confirmation start->mechanism_analysis ldh LDH Assay necrosis_analysis->ldh caspase Caspase-3/7 Assay apoptosis_analysis->caspase tunel TUNEL Assay apoptosis_analysis->tunel western Western Blot (Membrane HDM-2) mechanism_analysis->western if_microscopy Immunofluorescence/ Confocal Microscopy mechanism_analysis->if_microscopy tem Transmission Electron Microscopy (TEM) mechanism_analysis->tem animal_model Xenograft Mouse Model (e.g., Pancreatic Cancer) treatment Administer this compound animal_model->treatment monitoring Monitor Tumor Growth treatment->monitoring outcome Assess Tumor Regression and Survival monitoring->outcome

Caption: Workflow for investigating this compound's anticancer mechanism.

Detailed Experimental Protocols

Protocol for LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, serving as a marker for necrosis.

Materials:

  • Cancer cell line (e.g., MiaPaCa-2)

  • This compound peptide and control peptide (e.g., PNC-29)

  • 96-well clear-bottom tissue culture plates

  • Complete culture medium

  • LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Peptide Treatment: Prepare serial dilutions of this compound and control peptide in culture medium. Add 50 µL of the peptide solutions to the respective wells. For controls, include wells with untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).

  • Incubation: Incubate the plate for the desired time period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.

  • Assay:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

    • Prepare the LDH assay reagent according to the manufacturer's instructions.

    • Add 50 µL of the prepared reagent to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Protocol for Caspase-3/7 Apoptosis Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell line (e.g., MiaPaCa-2)

  • This compound peptide and a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • 96-well white-walled, clear-bottom tissue culture plates

  • Complete culture medium

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well white-walled plate in 100 µL of complete culture medium. Incubate overnight.

  • Treatment: Add this compound or the positive control at desired concentrations to the wells. Include untreated wells as a negative control.

  • Incubation: Incubate for a time period appropriate for apoptosis induction (e.g., 6-24 hours).

  • Assay:

    • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Protocol for Western Blotting of Membrane-Bound HDM-2

This protocol is for the detection of HDM-2 in the membrane fraction of cancer cells.

Materials:

  • Cancer cell line (e.g., A2058 melanoma, MCF-7 breast cancer) and a non-transformed cell line (e.g., human fibroblasts)

  • Cell lysis buffer for membrane protein extraction

  • Proteinase inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-HDM-2 antibody

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Lysis: Culture cells to confluency. Isolate the membrane fraction using a commercially available kit or a standard cell fractionation protocol.

  • Protein Quantification: Determine the protein concentration of the membrane lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-HDM-2 antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Protocol for Immunofluorescence and Confocal Microscopy

This protocol is for visualizing the colocalization of PNC-27/28 and HDM-2 on the cancer cell membrane.

Materials:

  • Cancer cell line (e.g., A2058 melanoma)

  • PNC-27/28 peptide

  • Glass coverslips

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies: anti-PNC-27 and anti-HDM-2 raised in different species

  • Fluorescently labeled secondary antibodies (e.g., FITC- and TRITC-conjugated)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Culture: Grow cells on glass coverslips in a petri dish.

  • Peptide Treatment: Treat the cells with PNC-27/28 (e.g., 100 µg/mL) for a short duration (e.g., 15 minutes).

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with a mixture of primary antibodies (anti-PNC-27 and anti-HDM-2) in blocking buffer for 1 hour at room temperature.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a mixture of fluorescently labeled secondary antibodies in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on glass slides with mounting medium, and visualize using a confocal microscope.

Protocol for Transmission Electron Microscopy of Pore Formation

This protocol is for the ultrastructural visualization of pores in the plasma membrane of this compound-treated cells.

Materials:

  • Cancer cell line (e.g., MiaPaCa-2)

  • This compound peptide

  • Fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)

  • Osmium tetroxide

  • Ethanol series for dehydration

  • Resin for embedding

  • Uranyl acetate and lead citrate for staining

  • Transmission electron microscope

Procedure:

  • Cell Treatment: Treat cells in suspension or on a culture dish with this compound (e.g., 100 µg/mL) for a short period (e.g., 15 minutes).

  • Fixation: Fix the cells with 2.5% glutaraldehyde for 1-2 hours at room temperature.

  • Post-fixation: Wash the cells and post-fix with 1% osmium tetroxide for 1 hour.

  • Dehydration: Dehydrate the cells through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

  • Embedding: Infiltrate the cells with resin and embed them in capsules. Polymerize the resin at 60°C for 48 hours.

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Staining: Stain the sections with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope, focusing on the plasma membrane to identify pore-like structures.

Protocol for In Vivo Murine Model of Pancreatic Cancer

This protocol outlines an in vivo study to assess the efficacy of this compound in a xenograft mouse model.

Materials:

  • Athymic nude mice

  • Pancreatic cancer cell line (e.g., BMRPA1.Tuc3)

  • This compound peptide and control peptide

  • Mini-osmotic pumps

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously or intraperitoneally inject a suspension of pancreatic cancer cells into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to establish and reach a palpable size.

  • Treatment:

    • Implant mini-osmotic pumps subcutaneously, configured to deliver a continuous dose of this compound (e.g., 2 mg/mouse over 14 days) or a control peptide.

    • Alternatively, administer the peptide via intraperitoneal injections.

  • Monitoring: Measure tumor volume with calipers at regular intervals. Monitor the general health and body weight of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Compare tumor growth rates and survival between the this compound-treated and control groups.

Conclusion

This compound represents a novel class of anticancer peptides with a distinct mechanism of action. By specifically targeting membrane-bound HDM-2 on cancer cells, it induces rapid tumor cell necrosis through the formation of transmembrane pores. This p53-independent pathway offers a promising therapeutic strategy, particularly for cancers that have developed resistance to conventional apoptosis-inducing chemotherapies. The detailed methodologies provided in this guide serve as a resource for researchers investigating the therapeutic potential of this compound and similar membrane-targeting anticancer peptides.

References

An In-depth Technical Guide to the PNC-28 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNC-28 is a synthetic, 27-amino acid chimeric peptide that has demonstrated selective cytotoxic activity against a broad range of cancer cells while leaving non-transformed cells unharmed.[1][2][3] It is composed of two functional domains: a 10-amino acid sequence from the HDM-2-binding domain of the p53 tumor suppressor protein and a 17-amino acid cell-penetrating peptide, penetratin, attached to the C-terminus.[4][5] Unlike conventional p53-activating molecules that induce apoptosis, this compound elicits rapid, p53-independent cancer cell death through necrosis by forming pores in the cancer cell's plasma membrane. This unique mechanism is initiated by the specific binding of the peptide to HDM-2, which is aberrantly expressed on the surface of cancer cells. This guide provides a comprehensive overview of this compound's sequence, structure, mechanism of action, and biological activity, along with detailed experimental protocols for its evaluation.

This compound Peptide Sequence and Structure

This compound is a rationally designed peptide that combines a cancer-targeting domain with a membrane-disrupting domain.

Amino Acid Sequence

The primary structure of this compound consists of two distinct segments:

  • p53 Domain (residues 17-26): This sequence, ETFSDLWKLL , is derived from the N-terminal transactivation domain of the human p53 protein. This region is critical for the binding interaction between p53 and its negative regulator, HDM-2 (in humans) or MDM2 (in mice).

  • Penetratin Domain: This cell-penetrating peptide (CPP), KKWKMRRNQFWVKVQRG , is attached to the carboxyl terminus of the p53 domain. This sequence is a well-characterized CPP that facilitates membrane translocation.

The full 27-amino acid sequence of this compound is: H-Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu-Lys-Lys-Trp-Lys-Met-Arg-Arg-Asn-Gln-Phe-Trp-Val-Lys-Val-Gln-Arg-Gly-OH

Three-Dimensional Structure

While a crystal structure for the full this compound peptide is not publicly available, structural studies and computational modeling indicate that it adopts an amphipathic alpha-helix-turn-alpha-helix conformation. This structure is characteristic of many membrane-active, pore-forming polypeptides. The p53 domain forms an alpha-helix that is superimposable on the same sequence when bound to HDM-2. The penetratin domain also forms an alpha-helix, creating a structure where hydrophobic residues are spatially segregated from hydrophilic residues, facilitating interaction with and disruption of the lipid bilayer of the cell membrane.

Mechanism of Action: Selective Necrosis via Membrane Pore Formation

The anticancer activity of this compound is not dependent on the cell's internal apoptotic machinery but is rather a direct physical assault on the plasma membrane, a process that has been termed "poptosis". This mechanism is contingent on the unique presence of the HDM-2 oncoprotein on the cancer cell surface.

The proposed mechanism unfolds in a multi-step process:

  • Target Recognition: The p53 domain of this compound selectively recognizes and binds to the extracellularly-presented N-terminal domain of HDM-2 on cancer cells. This interaction is the basis for the peptide's cancer-selectivity, as non-transformed cells do not present significant levels of HDM-2 on their plasma membrane.

  • Membrane Insertion: Upon binding to HDM-2, the peptide is anchored at the cell surface, allowing the C-terminal penetratin domain to insert into the lipid bilayer.

  • Pore Formation: Multiple this compound/HDM-2 complexes oligomerize within the membrane, forming transmembrane pores or channels. High-resolution immuno-electron microscopy has visualized these pores, which contain both PNC-27 (a longer analogue of this compound) and HDM-2.

  • Cell Lysis: The formation of these pores disrupts the integrity of the plasma membrane, leading to a rapid influx of ions and water, immediate loss of intracellular contents, and ultimately, necrotic cell death. This is evidenced by the rapid release of the cytosolic enzyme lactate dehydrogenase (LDH) from treated cells.

PNC28_Mechanism HDM2 HDM-2 Pore Pore Formation (Oligomerization) HDM2->Pore Lysis Cell Lysis (Necrosis) Pore->Lysis PNC28 This compound Peptide PNC28->HDM2 1. Selective Binding (p53 domain)

This compound Mechanism of Action

Quantitative Biological Activity

This compound has demonstrated potent cytotoxic effects across a variety of cancer cell lines in vitro and significant tumor growth inhibition in vivo.

In Vitro Cytotoxicity

This compound induces cell death in a dose-dependent manner. The IC50 values, the concentration of peptide required to inhibit cell growth by 50%, typically range from approximately 18 to 50 µM for a wide variety of cancer cells.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
TUC-3Rat Pancreatic Carcinoma~40~11.4
VariousVarious Cancers75 - 20018.6 - 50
In Vivo Efficacy

Animal studies, primarily using xenograft models in immunocompromised mice, have confirmed the anti-tumor activity of this compound.

Animal ModelCancer TypeDosage & AdministrationOutcomeReference
Nude MicePancreatic (BMRPA1.Tuc3)2 mg/mouse (IP or SC) for 14 daysComplete destruction of transplanted tumors.
Nude MicePancreatic (BMRPA1.Tuc3)Remote site administrationDecrease in tumor size followed by significantly slower regrowth.

Experimental Protocols

The following sections provide detailed methodologies for assessing the biological activity of this compound.

In Vitro Cytotoxicity: Lactate Dehydrogenase (LDH) Release Assay

This protocol measures the release of LDH from cells with damaged plasma membranes, providing a quantitative measure of necrosis.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MiaPaCa-2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound peptide in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted peptide solutions to the respective wells.

  • Controls:

    • Spontaneous LDH Release: Add 100 µL of medium without peptide (vehicle control).

    • Maximum LDH Release: Add 100 µL of medium containing a lysis agent (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.

    • Background Control: Wells containing only culture medium.

  • Incubation: Incubate the plate for a defined period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT, as per manufacturer's instructions) to each well.

  • Incubation & Measurement: Incubate the reaction plate at room temperature for 30 minutes, protected from light. Stop the reaction with a stop solution. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

LDH_Workflow start Start plate_cells 1. Plate Cancer Cells (96-well plate, 24h) start->plate_cells add_peptide 2. Add this compound Dilutions & Controls plate_cells->add_peptide incubate 3. Incubate at 37°C (e.g., 4-24 hours) add_peptide->incubate centrifuge 4. Centrifuge Plate (250 x g, 5 min) incubate->centrifuge transfer_sup 5. Transfer Supernatant to New Plate centrifuge->transfer_sup add_reagent 6. Add LDH Reaction Mix transfer_sup->add_reagent incubate_rt 7. Incubate at RT (30 min, dark) add_reagent->incubate_rt read_plate 8. Add Stop Solution & Read Absorbance (490nm) incubate_rt->read_plate calculate 9. Calculate % Cytotoxicity read_plate->calculate end_node End calculate->end_node

Workflow for LDH Cytotoxicity Assay
In Vivo Anti-Tumor Efficacy Model

This protocol outlines a general procedure for evaluating this compound's efficacy in a subcutaneous xenograft mouse model.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old). Allow a one-week acclimatization period.

  • Tumor Cell Implantation: Harvest cancer cells (e.g., BMRPA1.Tuc3) during their logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel. Subcutaneously inject 1-5 x 106 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

    • Treatment Group: Administer this compound at a predetermined dose (e.g., 2 mg/mouse/day) via intraperitoneal (IP) injection, subcutaneous (SC) injection, or continuous infusion using an osmotic minipump.

    • Control Group: Administer a vehicle control or a scrambled control peptide (like PNC-29) following the same schedule and route.

  • Data Collection: Continue treatment for the specified duration (e.g., 14-21 days). Monitor tumor volume, mouse body weight (as an indicator of toxicity), and overall health throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry). Compare the tumor growth curves and final tumor weights between the treatment and control groups using appropriate statistical methods.

InVivo_Workflow start Start implant 1. Implant Cancer Cells Subcutaneously in Mice start->implant monitor_growth 2. Monitor Tumor Growth (Calipers) implant->monitor_growth randomize 3. Randomize Mice (Tumor Volume ~100mm³) monitor_growth->randomize treat 4. Administer this compound & Vehicle Control Daily randomize->treat collect_data 5. Measure Tumor Volume & Body Weight (2-3x/week) treat->collect_data endpoint 6. Study Endpoint (e.g., Day 21) collect_data->endpoint Continue for duration analyze 7. Excise Tumors & Analyze Data endpoint->analyze end_node End analyze->end_node

Workflow for In Vivo Xenograft Model

Conclusion

This compound represents a novel class of anticancer peptides with a distinct mechanism of action that circumvents common resistance pathways. Its ability to selectively target cancer cells through surface-expressed HDM-2 and induce rapid necrosis via membrane pore formation makes it a compelling candidate for further drug development. The data presented in this guide underscore its potency and selectivity, and the detailed protocols provide a framework for its continued investigation by researchers in oncology and drug discovery.

References

In Vitro Anticancer Activity of PNC-28: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNC-28 is a synthetic anticancer peptide that has demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro.[1][2][3] This peptide is derived from the p53 protein, specifically residues 17-26 of its MDM-2 binding domain, and is conjugated to a penetratin sequence to facilitate cell entry.[1][4] Unlike many conventional chemotherapeutic agents that induce apoptosis, this compound primarily triggers tumor cell necrosis. This technical guide provides a comprehensive overview of the in vitro studies on this compound, focusing on its mechanism of action, quantitative anticancer activity, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action: Pore Formation and Necrosis

The primary mechanism of this compound's anticancer activity is the induction of tumor cell necrosis through the formation of pores in the cancer cell membrane. This process is initiated by the binding of this compound to the HDM-2 protein, which is found to be expressed on the plasma membranes of cancer cells but not normal cells.

The proposed sequence of events is as follows:

  • Binding to Membrane-Bound HDM-2: this compound, facilitated by its penetratin tail, interacts with and binds to HDM-2 protein present on the surface of cancer cells.

  • Oligomerization: Upon binding, this compound-HDM-2 complexes are thought to oligomerize within the plasma membrane.

  • Pore Formation: These oligomeric structures then assemble into transmembrane pores.

  • Cell Lysis and Necrosis: The formation of these pores leads to a rapid influx of extracellular fluid, causing the cell to swell and lyse, releasing its intracellular contents and resulting in necrotic cell death.

This mechanism is distinct from apoptosis, as evidenced by the lack of elevation in pro-apoptotic proteins such as caspases-3 and 7 and annexin V in this compound treated cells. Instead, a rapid release of lactate dehydrogenase (LDH), an indicator of membrane rupture and necrosis, is observed. Interestingly, the peptide segment corresponding to p53 residues 17-26 without the penetratin sequence has been shown to induce apoptosis when expressed intracellularly, highlighting the crucial role of the penetratin sequence in directing the necrotic mechanism of action.

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound have been quantified across various cancer cell lines. The following table summarizes the key findings from in vitro studies.

Cell LineCancer TypeAssayConcentrationIncubation TimeResultReference
MiaPaCa-2Pancreatic CarcinomaCell Viability0.1, 0.3, and 0.5 mg/mLDailyDose-dependent induction of tumor cell death starting at 0.1 mg/mL.
MiaPaCa-2Pancreatic CarcinomaCytotoxicity20 µmol/mL to 80 µmol/mL48 hoursDose-dependent cell death, from 35% at 20 µmol/mL to >80% at 80 µmol/mL.
TUC-3Rat Pancreatic Acinar CarcinomaCell Viability25-100 µg/mL3 daysDose-related cell death with an IC50 of 40 µg/mL.
SW1417Colon Cancer (p53 null)Cell Viability100 µg/mLNot Specified86% cell death.
MDA-MB-453Breast Cancer (p53 null)Cell ViabilityNot SpecifiedNot SpecifiedExtensive cell death.
H1299Colon Cancer (p53 null)Cell ViabilityNot SpecifiedNot SpecifiedExtensive cell death.
SAOS2Osteosarcoma (p53 null)Cell ViabilityNot SpecifiedNot SpecifiedExtensive cell death.
A549Small-cell Lung CarcinomaCell ViabilityNot Specified3 daysNo viable cells observed.
Primary Ovarian CancerEpithelial Ovarian CancerMTT & LDHNot SpecifiedNot SpecifiedLD50 of 100 µg/mL.
Primary Uterine CancerUterine CancerMTT & LDHNot SpecifiedNot SpecifiedLD50 of 150 µg/mL.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used in the in vitro evaluation of this compound's anticancer activity.

Cell Culture and Treatment
  • Cell Lines: MiaPaCa-2 human pancreatic carcinoma cells, TUC-3 rat pancreatic acinar carcinoma cells, and various other human cancer cell lines were used.

  • Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound peptide, as well as control peptides like PNC-29 (an unrelated peptide with penetratin), were dissolved in a suitable solvent and added to the cell culture medium at various concentrations for specified incubation periods.

Cytotoxicity and Cell Viability Assays
  • Lactate Dehydrogenase (LDH) Assay (for Necrosis):

    • Cancer cells were treated with this compound or control peptides for a defined period.

    • The culture medium was collected.

    • The amount of LDH released from the cells into the medium was quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Increased LDH levels in the medium are indicative of compromised cell membrane integrity and necrosis.

  • MTT Cell Proliferation Assay:

    • Cells were seeded in 96-well plates and treated with this compound.

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assays
  • Caspase-3 and -7 Activity Assay:

    • Cells were treated with this compound.

    • Cell lysates were prepared.

    • Caspase-3 and -7 activity in the lysates was measured using a fluorometric or colorimetric assay kit that detects the cleavage of a specific substrate.

    • An increase in caspase activity is a hallmark of apoptosis.

  • Annexin V Staining:

    • Treated cells were harvested and washed.

    • Cells were resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a nuclear stain (e.g., propidium iodide).

    • The stained cells were analyzed by flow cytometry. Annexin V positive and propidium iodide negative cells are considered to be in the early stages of apoptosis.

Microscopy
  • Time-Lapse Electron Microscopy:

    • Cancer cells were treated with this compound.

    • At various time points, cells were fixed, processed, and sectioned for transmission electron microscopy.

    • The ultrastructure of the cells was examined to observe morphological changes, such as membrane pore formation and cellular disintegration.

  • Scanning Electron Microscopy (SEM):

    • Cells treated with PNC-27 (a related peptide) were prepared for SEM.

    • SEM was used to visualize the surface of the cells and observe the formation of deposits and pore-like structures on the plasma membrane.

  • Confocal Microscopy:

    • For co-localization studies, cancer cells were treated with PNC-27 and stained with antibodies against PNC-27 and HDM-2, each labeled with a different fluorescent dye.

    • Confocal microscopy was used to visualize the localization of both molecules within the cell and to demonstrate their co-localization on the plasma membrane.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

PNC28_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space PNC28 This compound Peptide HDM2 HDM-2 Protein PNC28->HDM2 Binding Pore Transmembrane Pore HDM2->Pore Oligomerization & Pore Formation CellLysis Cell Lysis & Necrosis Pore->CellLysis Influx of Extracellular Fluid

Caption: Mechanism of this compound induced necrosis in cancer cells.

Experimental_Workflow_Cytotoxicity cluster_assays Cytotoxicity/Viability Assays start Start: Cancer Cell Culture treatment Treatment with this compound (and Controls) start->treatment incubation Incubation treatment->incubation ldh LDH Assay (Necrosis) incubation->ldh mtt MTT Assay (Viability) incubation->mtt data_analysis Data Analysis: Determine % Cell Death / Viability ldh->data_analysis mtt->data_analysis end End: Quantitative Results data_analysis->end

Caption: Workflow for assessing this compound cytotoxicity in vitro.

Apoptosis_vs_Necrosis_Pathway cluster_necrosis Necrotic Pathway (Observed) cluster_apoptosis Apoptotic Pathway (Not Observed) PNC28_Treatment This compound Treatment on Cancer Cell MembranePore Membrane Pore Formation PNC28_Treatment->MembranePore Caspase_Activation Caspase Activation PNC28_Treatment->Caspase_Activation No significant activation LDH_Release LDH Release MembranePore->LDH_Release Necrosis Necrosis LDH_Release->Necrosis Apoptosis Apoptosis Caspase_Activation->Apoptosis AnnexinV Annexin V Binding AnnexinV->Apoptosis

Caption: Divergent pathways of cell death induced by this compound.

References

A Technical Guide to the Effects of PNC-28 on Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNC-28, a synthetic peptide analogue of PNC-27, has demonstrated significant promise as a selective anti-cancer agent. Comprising the p53 amino acid sequence 17-26 linked to a penetratin sequence, this compound has been shown to induce necrosis in a wide array of cancer cell lines. A crucial aspect of its potential therapeutic value lies in its reported lack of cytotoxicity towards non-cancerous cells. This technical guide provides an in-depth analysis of the available scientific literature on the effects of this compound on non-malignant cell lines. It consolidates quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of oncology and drug development.

Introduction

The development of targeted cancer therapies that can effectively eliminate malignant cells while sparing healthy tissues is a paramount goal in oncology research. This compound has emerged as a compelling candidate in this arena. It is a derivative of the p53 tumor suppressor protein, specifically from its MDM-2 binding domain, attached to a cell-penetrating peptide sequence. The prevailing hypothesis for its cancer-selective action is its interaction with a form of the human double minute 2 (HDM-2) protein that is uniquely present on the plasma membranes of cancer cells. This interaction is believed to lead to the formation of transmembrane pores, resulting in rapid cell necrosis.[1][2][3][4][5]

Conversely, non-cancerous cells are reported to lack this membrane-bound HDM-2, rendering them insensitive to the cytotoxic effects of this compound. This guide will rigorously examine the evidence supporting this selectivity.

Quantitative Data on Non-Cancerous Cell Lines

A comprehensive review of the literature indicates that this compound has been tested against a variety of non-cancerous cell lines with consistently minimal to no cytotoxic effects observed. The following table summarizes the available quantitative data.

Cell LineOrganismCell TypeThis compound ConcentrationObserved Effect (% Viability vs. Control)Reference
BMRPA1RatPancreatic AcinarUp to 100 µg/mlNo effect on cell viability
Human Breast Epithelial CellsHumanEpithelialNot specifiedNo effect
Human Hematopoietic Stem CellsHumanStem CellNot specifiedNo effect on differentiation or colony formation
Untransformed FibroblastsHumanFibroblastNot specifiedNo pore formation observed
Murine LeukocytesMouseLeukocyteNot specifiedNo effect (used as control)
Human KeratinocytesHumanKeratinocyteUp to 80 µMNot cytotoxic
Human Umbilical Vein Endothelial Cells (HUVEC)HumanEndothelialUp to 80 µMNot cytotoxic
Rat Mononuclear CellsRatMononuclearNot specifiedNot cytotoxic

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the assessment of this compound's effects on non-cancerous cells.

Cell Culture
  • Cell Lines: Non-cancerous cell lines such as BMRPA1 (rat pancreatic acinar cells) and human breast epithelial cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

Cytotoxicity Assay (Trypan Blue Exclusion)
  • Seeding: Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 0, 25, 50, 100 µg/mL). A control peptide with a scrambled sequence may also be used.

  • Incubation: Cells are incubated with the peptide for a specified duration (e.g., 24, 48, 72 hours).

  • Cell Counting: After incubation, cells are detached, and a cell suspension is mixed with an equal volume of 0.4% Trypan Blue stain. The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.

  • Calculation: Percent viability is calculated as: (Number of viable cells / Total number of cells) x 100.

Necrosis Assay (Lactate Dehydrogenase Release)
  • Protocol: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of plasma membrane damage and necrosis, is measured using a commercially available LDH cytotoxicity assay kit.

  • Procedure:

    • Cells are treated with this compound as described for the cytotoxicity assay.

    • At the end of the incubation period, a sample of the culture supernatant is collected.

    • The supernatant is centrifuged to remove any detached cells.

    • The cleared supernatant is then transferred to a new plate, and the LDH assay reagent is added according to the manufacturer's instructions.

    • The absorbance is measured at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Controls: A positive control for maximum LDH release is typically generated by lysing untreated cells with a lysis buffer. A negative control consists of untreated cells.

  • Calculation: The percentage of LDH release is calculated relative to the positive control.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound Selectivity

The differential effect of this compound on cancerous versus non-cancerous cells is attributed to the presence or absence of HDM-2 on the cell surface. The following diagram illustrates this proposed mechanism.

PNC28_Mechanism cluster_cancer Cancer Cell cluster_normal Non-Cancerous Cell PNC28_cancer This compound HDM2 Membrane-Bound HDM-2 PNC28_cancer->HDM2 Binds to Pore Transmembrane Pore Formation HDM2->Pore Induces Necrosis Cell Necrosis Pore->Necrosis Leads to PNC28_normal This compound NoHDM2 No Membrane-Bound HDM-2 PNC28_normal->NoHDM2 No target NoEffect No Cytotoxic Effect NoHDM2->NoEffect

Figure 1: Proposed mechanism of this compound's selective cytotoxicity.

Experimental Workflow for Assessing Cytotoxicity

The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on a non-cancerous cell line.

Experimental_Workflow cluster_assays Perform Cytotoxicity Assays start Start: Culture Non-Cancerous Cell Line seed Seed cells in multi-well plates start->seed treat Treat with varying concentrations of this compound seed->treat incubate Incubate for a defined period (e.g., 24-72h) treat->incubate viability Cell Viability Assay (e.g., Trypan Blue) incubate->viability necrosis Necrosis Assay (e.g., LDH Release) incubate->necrosis analyze Analyze Data: Compare treated vs. control groups viability->analyze necrosis->analyze conclusion Conclusion: Determine the effect of this compound on the non-cancerous cell line analyze->conclusion

References

Methodological & Application

Application Notes and Protocols for PNC-28 in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PNC-28, a p53-derived peptide, in preclinical pancreatic cancer models. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this anti-cancer agent.

Introduction

This compound is a synthetic peptide derived from the HDM-2 binding domain of the p53 tumor suppressor protein (residues 17-26), linked to a penetratin sequence to facilitate cell entry.[1][2] It has demonstrated selective cytotoxicity against various cancer cell lines, including those of pancreatic origin, while showing no adverse effects on normal, untransformed cells.[2] The primary mechanism of action of this compound in pancreatic cancer cells is the induction of tumor cell necrosis.[1][3] This is achieved through the formation of pores in the cancer cell membrane, leading to rapid cell lysis.

Quantitative Data Summary

The following tables summarize the reported dosages and effects of this compound in both in vitro and in vivo pancreatic cancer models.

Table 1: In Vitro Dosage and Efficacy of this compound on Pancreatic Cancer Cells

Cell LineConcentration RangeIncubation TimeObserved EffectReference
MiaPaCa-2 (human)0.1 - 0.5 mg/mLDailyDose-dependent induction of tumor cell death starting at 0.1 mg/mL.

Table 2: In Vivo Dosage and Efficacy of this compound in Pancreatic Cancer Xenograft Models

Animal ModelTumor Cell LineDosageAdministration Route & ScheduleObserved EffectReference
Athymic Nu/Nu miceBMRPA1.Tuc3 (rat)2 mg/mouseSubcutaneous (s.c.) or Intraperitoneal (i.p.) infusion via mini-osmotic pump over 14 days.Complete destruction of simultaneously transplanted tumors; complete blockade of tumor growth when administered concurrently with tumor explantation.
Athymic Nu/Nu miceBMRPA1.Tuc3 (rat)1, 10, and 20 mg/mouses.c. infusion via mini-osmotic pump over 14 days, initiated after tumors reached 40-260 mg.Significant, dose-related inhibition of tumor growth.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is based on methodologies used to assess the cytotoxic effects of this compound on pancreatic cancer cell lines.

1. Cell Culture:

  • Culture MiaPaCa-2 human pancreatic carcinoma cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
  • Prepare stock solutions of this compound in sterile, deionized water.
  • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, and 0.5 mg/mL). Include an untreated control group.
  • Incubate the plates for the desired duration (e.g., daily observation).

3. Assessment of Cell Viability:

  • Lactate Dehydrogenase (LDH) Assay: To quantify necrosis, measure the release of LDH into the culture medium using a commercially available LDH cytotoxicity assay kit. Increased LDH levels are indicative of cell membrane damage and necrosis.
  • Microscopy: Visually inspect the cells under a microscope for morphological changes indicative of cell death, such as cell rounding and detachment.

In Vivo Xenograft Model Protocol

This protocol outlines the steps for evaluating the anti-tumor activity of this compound in a murine xenograft model of pancreatic cancer.

1. Animal Model:

  • Use athymic Nu/Nu mice (7–8 weeks old).
  • Allow mice to acclimate for at least one week before the experiment.

2. Tumor Cell Implantation:

  • Subcutaneously or intraperitoneally inject a suspension of BMRPA1.Tuc3 cells into the mice.

3. This compound Administration:

  • For preventative studies: On the same day as tumor cell implantation, implant a mini-osmotic pump (e.g., Alzet) subcutaneously or intraperitoneally, set to deliver a total dose of 2 mg of this compound per mouse over 14 days.
  • For treatment of established tumors: Once tumors reach a palpable size (e.g., 40-260 mg), implant a mini-osmotic pump subcutaneously to deliver the desired dose (e.g., 1, 10, or 20 mg/mouse) over 14 days.
  • A control group receiving a control peptide or vehicle should be included.

4. Monitoring and Endpoint:

  • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
  • Monitor the body weight and overall health of the animals.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Mechanism of Action and Visualizations

This compound induces cancer cell death through a mechanism of necrosis rather than apoptosis. The penetratin component of the peptide facilitates its entry into the cancer cell, where it is proposed to form pores in the cell membrane, leading to a loss of membrane integrity and subsequent cell lysis.

PNC28_Mechanism cluster_extracellular Extracellular Space cluster_cell Pancreatic Cancer Cell PNC28 This compound Peptide Membrane Cell Membrane PNC28->Membrane Targets Cancer Cell Pore Membrane Pore Formation Membrane->Pore Induces Lysis Cell Lysis (Necrosis) Pore->Lysis Leads to Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Pancreatic Cancer Cell Culture (e.g., MiaPaCa-2) Treatment_invitro This compound Treatment (0.1-0.5 mg/mL) CellCulture->Treatment_invitro Assay Cell Viability/Necrosis Assay (e.g., LDH Assay) Treatment_invitro->Assay AnimalModel Xenograft Model (Athymic Nu/Nu Mice) Implantation Tumor Cell Implantation (BMRPA1.Tuc3) AnimalModel->Implantation Treatment_invivo This compound Administration (1-20 mg/mouse via pump) Implantation->Treatment_invivo Monitoring Tumor Growth Monitoring Treatment_invivo->Monitoring

References

PNC-28 Peptide: Application Notes and Protocols for Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the stability and handling of the PNC-28 peptide. This compound is a synthetic anticancer peptide designed to selectively target and destroy cancer cells. It consists of a p53-derived sequence (residues 17-26) that binds to the HDM-2 oncoprotein, linked to a membrane-penetrating peptide sequence. Proper handling and storage are crucial for maintaining the peptide's integrity and biological activity.

Stability and Storage

This compound is typically supplied as a lyophilized powder. Both the lyophilized and reconstituted forms of the peptide require specific storage conditions to ensure stability and prevent degradation.

Storage Conditions

Quantitative data on the stability of this compound under various conditions are summarized below.

FormStorage TemperatureDurationStability Notes
Lyophilized Powder Room TemperatureUp to 90 daysStable for short-term storage.
-20°CUp to 1 yearRecommended for long-term storage.
-80°CUp to 2 yearsOptimal for long-term storage.
Reconstituted Solution 2-8°C (Refrigerated)2-7 daysFor short-term use after reconstitution.
-20°CUp to 1 monthSuitable for storing aliquots to avoid freeze-thaw cycles.[1]
-80°CUp to 6 monthsRecommended for longer-term storage of the stock solution.[1]
Potential Degradation Pathways

While specific degradation products for this compound have not been extensively detailed in the literature, peptides, in general, are susceptible to several degradation pathways that can affect their stability and activity. These include:

  • Oxidation: Amino acid residues such as Methionine (Met) and Cysteine (Cys) are prone to oxidation.

  • Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, particularly at neutral or alkaline pH.

  • Hydrolysis: Peptide bonds can be cleaved through hydrolysis, especially at acidic or alkaline pH and elevated temperatures.

  • Aggregation: Peptides can form aggregates, which may reduce their solubility and biological activity.

Handling Procedures

Proper handling of the this compound peptide is essential to maintain its quality and ensure accurate experimental results.

Reconstitution of Lyophilized Peptide

It is recommended to reconstitute the lyophilized this compound peptide immediately before use.

Materials:

  • Lyophilized this compound peptide vial

  • Sterile, deionized or distilled water, or bacteriostatic water for injection (BWFI)

  • Sterile, non-pyrogenic syringes and needles

Protocol:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Carefully remove the cap from the vial.

  • Using a sterile syringe, slowly inject the desired volume of the chosen solvent (e.g., sterile water) into the vial. Direct the stream of solvent down the side of the vial to avoid foaming.

  • Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, as this can cause aggregation or degradation.

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

Solution Preparation for In Vitro Assays

For cell-based assays, this compound is typically diluted in cell culture medium to the desired final concentration.

Protocol:

  • From the reconstituted stock solution, calculate the volume needed to achieve the desired final concentration in your cell culture experiment.

  • Aseptically add the calculated volume of the this compound stock solution to the cell culture medium.

  • Gently mix the medium to ensure uniform distribution of the peptide.

  • The this compound supplemented medium is now ready for treating the cells.

Experimental Protocols

The following are detailed protocols for common experiments involving the this compound peptide.

Stability Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for assessing the stability of this compound by monitoring its purity over time.

Workflow for HPLC Stability Assessment of this compound

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start This compound Sample (Lyophilized or Solution) reconstitute Reconstitute/Dilute in appropriate solvent start->reconstitute filter Filter through 0.22 µm syringe filter reconstitute->filter inject Inject onto RP-HPLC system filter->inject separate Separation on C18 column inject->separate detect UV Detection (e.g., 214 nm) separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate % Purity integrate->calculate compare Compare with Initial Purity calculate->compare

Caption: Workflow for assessing this compound peptide stability using RP-HPLC.

Materials:

  • This compound peptide samples (stored under desired conditions)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Reconstitute or dilute the this compound peptide sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Injection Volume: 20 µL.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point and can be optimized for better separation.

  • Data Analysis:

    • Integrate the area of the main peptide peak and any impurity peaks.

    • Calculate the purity of the this compound sample as a percentage of the total peak area.

    • Compare the purity of stored samples to that of a freshly prepared sample to determine stability.

In Vitro Cytotoxicity Assessment by Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells, which is an indicator of necrosis induced by this compound.

Workflow for LDH Cytotoxicity Assay

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay LDH Assay seed_cells Seed cells in a 96-well plate incubate_adhere Incubate for 24h to allow adherence seed_cells->incubate_adhere treat_pnc28 Treat cells with different concentrations of this compound incubate_adhere->treat_pnc28 incubate_treat Incubate for the desired time period treat_pnc28->incubate_treat collect_supernatant Collect cell culture supernatant incubate_treat->collect_supernatant add_reagent Add LDH assay reagent to supernatant collect_supernatant->add_reagent incubate_reagent Incubate at room temperature add_reagent->incubate_reagent measure_abs Measure absorbance (e.g., 490 nm) incubate_reagent->measure_abs

Caption: Workflow for assessing this compound induced cytotoxicity using an LDH assay.

Materials:

  • Cancer cell line (e.g., MiaPaCa-2) and appropriate culture medium

  • 96-well cell culture plates

  • This compound peptide

  • Commercial LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. Effective concentrations for MiaPaCa-2 cells have been reported to range from 20 µg/mL to 80 µg/mL.[2]

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a negative control and cells treated with a lysis buffer (provided in the kit) as a positive control for maximum LDH release.

    • Incubate the plate for the desired time period (e.g., 24-48 hours).

  • LDH Measurement:

    • Following incubation, carefully collect the cell culture supernatant from each well without disturbing the cell layer.

    • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the supernatant to a new plate and then adding the assay reagent.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes).

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula provided in the assay kit's manual, which typically normalizes the LDH release from treated cells to that of the positive and negative controls.

In Vitro Cell Viability Assessment by Crystal Violet Assay

This assay is used to determine the number of viable cells remaining after treatment with this compound.

Materials:

  • Cancer cell line and appropriate culture medium

  • 96-well cell culture plates

  • This compound peptide

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde or 100% methanol)

  • Crystal violet staining solution (0.5% in 25% methanol)

  • Solubilizing solution (e.g., 33% acetic acid)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the LDH assay protocol to seed and treat the cells with this compound.

  • Staining Procedure:

    • After the treatment period, gently wash the cells twice with PBS to remove dead, detached cells.

    • Fix the remaining adherent cells by adding 100 µL of fixing solution to each well and incubating for 15 minutes at room temperature.

    • Remove the fixing solution and allow the plates to air dry completely.

    • Add 100 µL of crystal violet staining solution to each well and incubate for 20 minutes at room temperature.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Add 100 µL of solubilizing solution to each well to dissolve the stain.

    • Incubate the plates on a shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of untreated control cells.

Mechanism of Action: Signaling Pathway

This compound exerts its anticancer effect through a unique mechanism that leads to tumor cell necrosis. Unlike conventional apoptosis-inducing agents, this compound targets the oncoprotein HDM-2, which is often found in the cell membrane of cancer cells but not normal cells.

Signaling Pathway of this compound Induced Necrosis

cluster_membrane Cancer Cell Membrane cluster_cell Cellular Events pnc28 This compound Peptide hdm2 Membrane-bound HDM-2 pnc28->hdm2 Binding complex This compound/HDM-2 Complex hdm2->complex pore Transmembrane Pore Formation complex->pore Oligomerization lysis Cell Lysis pore->lysis Ion/Water Influx necrosis Tumor Cell Necrosis lysis->necrosis

Caption: Proposed mechanism of this compound induced tumor cell necrosis.

The binding of this compound to membrane-bound HDM-2 is the initial step. This is followed by the oligomerization of this compound/HDM-2 complexes, which leads to the formation of transmembrane pores. The formation of these pores disrupts the integrity of the cancer cell membrane, causing an influx of ions and water, which ultimately results in cell lysis and necrotic cell death. This mechanism is selective for cancer cells due to the specific expression of HDM-2 on their cell surfaces.[3]

References

Experimental Design for PNC-28 Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for designing and conducting preclinical animal studies to evaluate the efficacy and safety of PNC-28, a peptide inhibitor of the p53-MDM2 interaction with demonstrated anti-cancer properties. The protocols outlined herein cover xenograft tumor model establishment, toxicity evaluation, and pharmacokinetic analysis, providing a comprehensive framework for the in vivo assessment of this compound.

Introduction

This compound is a synthetic peptide derived from the p53 protein that has been shown to selectively induce necrosis in cancer cells while leaving non-transformed cells unharmed.[1][2][3] Its primary mechanism of action is believed to involve the disruption of the p53-MDM2 autoregulatory feedback loop, a critical pathway in cancer development and progression. By binding to MDM2, this compound may stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. Additionally, this compound has been reported to induce tumor cell necrosis through the formation of pores in the cancer cell membrane.[3] These mechanisms make this compound a promising candidate for cancer therapy.

The following protocols are designed to provide a standardized methodology for the in vivo evaluation of this compound in rodent models, a crucial step in its preclinical development.

Data Presentation

Table 1: Summary of In Vivo Efficacy Data for this compound in Pancreatic Cancer Xenograft Model
ParameterThis compound Treated GroupControl GroupReference
Animal Model Athymic Nude MiceAthymic Nude Mice[4]
Cancer Cell Line BMRPA1.Tuc3 (rat pancreatic)BMRPA1.Tuc3 (rat pancreatic)
Dosage 1-20 mg/mouseVehicle/Control Peptide
Administration Subcutaneous or Intraperitoneal via 14-day mini-osmotic pumpSubcutaneous or Intraperitoneal via 14-day mini-osmotic pump
Tumor Growth Significant inhibition, decrease in tumor sizeProgressive tumor growth
Observed Toxicity No significant ascites or adverse effects reportedNot reported

Experimental Protocols

Pancreatic Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model in athymic nude mice using the BMRPA1.Tuc3 cell line.

Materials:

  • BMRPA1.Tuc3 rat pancreatic cancer cells

  • Athymic Nude Mice (female, 6-8 weeks old)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional)

  • Syringes (1 mL) and needles (27-gauge)

  • Calipers

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

Procedure:

  • Cell Culture: Culture BMRPA1.Tuc3 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.

    • Determine cell viability and concentration using a hemocytometer or automated cell counter.

  • Cell Implantation:

    • Adjust the cell concentration to 1 x 107 cells/mL in sterile PBS. Matrigel can be mixed with the cell suspension at a 1:1 ratio to enhance tumor take rate.

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: V = (length x width2) / 2.

    • Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm3).

This compound Administration via Mini-Osmotic Pumps

This protocol details the preparation and implantation of mini-osmotic pumps for the continuous delivery of this compound.

Materials:

  • This compound peptide

  • Sterile vehicle (e.g., saline or PBS)

  • Mini-osmotic pumps (e.g., ALZET®) with a 14-day delivery duration

  • Filling tubes

  • Surgical instruments (scalpel, forceps, wound clips or sutures)

  • Anesthetic

  • Disinfectant (e.g., 70% ethanol, povidone-iodine)

Procedure:

  • This compound Formulation:

    • Based on the desired dose (e.g., 2 mg/mouse over 14 days) and the pump's flow rate, calculate the required concentration of this compound in the vehicle. This compound is soluble in water.

    • Prepare the this compound solution under sterile conditions.

  • Pump Preparation:

    • Following the manufacturer's instructions, fill the mini-osmotic pumps with the this compound solution using the provided filling tubes.

    • Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation.

  • Pump Implantation:

    • Anesthetize the tumor-bearing mice.

    • Shave and disinfect the skin on the back, between the scapulae.

    • Make a small incision and create a subcutaneous pocket using blunt dissection.

    • Insert the primed mini-osmotic pump into the pocket, with the flow moderator pointing away from the incision.

    • Close the incision with wound clips or sutures.

    • Monitor the mice for recovery from surgery.

In Vivo Toxicity Assessment

This protocol outlines the procedures for monitoring the potential toxicity of this compound.

Materials:

  • Balance for weighing mice

  • Blood collection supplies (e.g., micro-hematocrit tubes, collection tubes with anticoagulant)

  • Clinical chemistry and hematology analyzers

  • Formalin (10%) for tissue fixation

  • Microscope and histology supplies

Procedure:

  • Clinical Observations:

    • Monitor the mice daily for any signs of toxicity, including changes in appearance, behavior, activity level, and food/water consumption.

  • Body Weight:

    • Record the body weight of each mouse twice weekly. Significant weight loss (>15-20%) can be an indicator of toxicity.

  • Hematology and Clinical Chemistry:

    • At the end of the study (or at predetermined time points), collect blood samples via cardiac puncture or other approved methods.

    • Perform a complete blood count (CBC) and analyze serum for key clinical chemistry parameters (e.g., ALT, AST, BUN, creatinine) to assess organ function.

  • Gross Necropsy and Histopathology:

    • At the end of the study, euthanize the mice and perform a gross necropsy.

    • Collect major organs (liver, kidneys, spleen, lungs, heart) and the tumor.

    • Fix the tissues in 10% formalin, process for paraffin embedding, section, and stain with hematoxylin and eosin (H&E).

    • A qualified pathologist should examine the slides for any signs of tissue damage or abnormalities.

Pharmacokinetic (PK) Analysis

This protocol provides a general framework for assessing the pharmacokinetic profile of this compound in mice.

Materials:

  • This compound peptide

  • Mice (non-tumor bearing)

  • Blood collection supplies

  • LC-MS/MS or other suitable analytical instrumentation

Procedure:

  • Drug Administration:

    • Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., intravenous or subcutaneous injection).

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

  • Data Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data and determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Analysis of this compound Mechanism of Action In Vivo

5.1. Western Blot for p53 and MDM2

This protocol is for assessing the effect of this compound on p53 and MDM2 protein levels in tumor tissue.

Procedure:

  • At the end of the efficacy study, excise tumors from both this compound treated and control mice.

  • Homogenize the tumor tissue and extract total protein.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Perform SDS-PAGE to separate proteins by size.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with primary antibodies specific for p53 and MDM2.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

5.2. Immunohistochemistry (IHC) for p53 and MDM2

This protocol is for visualizing the expression and localization of p53 and MDM2 within the tumor microenvironment.

Procedure:

  • Fix tumor tissues in 10% formalin and embed in paraffin.

  • Cut thin sections (4-5 µm) and mount on slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).

  • Block endogenous peroxidase activity and non-specific binding sites.

  • Incubate the sections with primary antibodies against p53 and MDM2.

  • Wash and incubate with a labeled secondary antibody.

  • Develop the signal using a suitable chromogen (e.g., DAB).

  • Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Analyze the slides under a microscope to assess the intensity and localization of p53 and MDM2 staining.

5.3. Lactate Dehydrogenase (LDH) Assay for Necrosis

This protocol is to quantify cell necrosis in vivo by measuring LDH release in the serum.

Procedure:

  • At various time points during the efficacy study, collect blood from the mice.

  • Separate the serum and store at -80°C.

  • Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the serum samples according to the manufacturer's instructions.

  • An increase in serum LDH levels in the this compound treated group compared to the control group would indicate in vivo tumor cell necrosis.

Mandatory Visualization

PNC28_Signaling_Pathway cluster_0 Cancer Cell p53 p53 MDM2 MDM2 p53->MDM2 induces expression Proteasome Proteasome CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest activates Apoptosis Apoptosis p53->Apoptosis activates MDM2->p53 targets for degradation PNC28 This compound PNC28->MDM2 inhibits PoreFormation Membrane Pore Formation PNC28->PoreFormation induces Necrosis Necrosis PoreFormation->Necrosis

Caption: this compound's dual mechanism of action in cancer cells.

Experimental_Workflow start Start cell_culture 1. BMRPA1.Tuc3 Cell Culture start->cell_culture pk Pharmacokinetic Study (Separate Cohort) start->pk xenograft 2. Subcutaneous Xenograft Implantation in Nude Mice cell_culture->xenograft tumor_monitoring 3. Tumor Growth Monitoring xenograft->tumor_monitoring treatment 4. This compound Administration (Mini-osmotic Pump) tumor_monitoring->treatment efficacy 5. Efficacy Assessment (Tumor Volume) treatment->efficacy toxicity 6. Toxicity Assessment (Body Weight, Clinical Signs, Bloodwork, Histopathology) treatment->toxicity moa 7. Mechanism of Action Studies (Western Blot, IHC, LDH Assay) efficacy->moa toxicity->moa end End moa->end pk->end

Caption: Overall experimental workflow for this compound animal studies.

References

Application Notes and Protocols for PNC-28 in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNC-28 is a synthetic peptide with demonstrated anticancer properties. It is derived from the p53 protein, specifically residues 17-26 of the MDM-2 binding domain, and is conjugated to a penetratin sequence to facilitate cell entry.[1][2][3][4] This peptide has shown selective cytotoxicity against a variety of cancer cell lines while leaving normal cells unharmed.[3] The primary mechanism of action for this compound is the induction of tumor cell necrosis by forming pores in the cancer cell membrane, a process that is dependent on the presence of HDM2 in the cell membrane.

These application notes provide an overview of this compound's mechanism of action and detailed protocols for key experiments to evaluate its efficacy, laying the groundwork for designing future studies, including those exploring its potential in combination therapies.

Mechanism of Action

This compound exerts its anticancer effects through a unique, p53-independent mechanism. While it is derived from the p53-MDM2 binding domain, its cytotoxic effect is not primarily through the apoptotic pathway typically associated with p53 activation.

  • Binding to Membrane-Associated HDM2: this compound selectively targets cancer cells by binding to the HDM2 protein that is present in their cell membranes.

  • Pore Formation and Necrosis: Upon binding, this compound, aided by its penetratin tail, oligomerizes and forms pores in the cancer cell membrane. This leads to a loss of membrane integrity and rapid cell lysis, a form of cell death known as necrosis.

  • Selectivity for Cancer Cells: Normal, untransformed cells do not have HDM2 in their plasma membranes and are therefore not targeted by this compound, accounting for the peptide's cancer-specific cytotoxicity.

The dual mechanism involving both interference with the p53-MDM2 interaction and direct membrane disruption suggests a potential for synergistic effects when combined with other anticancer agents. For instance, combining this compound with drugs that induce apoptosis could provide a two-pronged attack on tumor cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for evaluating its anticancer activity.

PNC28_Mechanism cluster_cell Cancer Cell This compound This compound HDM2 HDM2 This compound->HDM2 Binds to membrane HDM2 Membrane_Pore Pore Formation HDM2->Membrane_Pore Oligomerization Cell_Lysis Necrosis Membrane_Pore->Cell_Lysis Loss of membrane integrity p53_pathway p53-MDM2 Interaction (Intracellular)

Caption: Proposed mechanism of this compound inducing necrosis in cancer cells.

Experimental_Workflow Cell_Culture Cancer & Normal Cell Lines PNC28_Treatment Treat with this compound (Dose-Response) Cell_Culture->PNC28_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, LDH) PNC28_Treatment->Viability_Assay Mechanism_Assay Mechanism of Death Assay (e.g., Caspase, Annexin V) PNC28_Treatment->Mechanism_Assay Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Mechanism_Assay->Data_Analysis In_Vivo_Study In Vivo Tumor Model (Xenograft) Data_Analysis->In_Vivo_Study

Caption: General experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (Lactate Dehydrogenase - LDH Assay)

This assay quantifies the release of LDH from damaged cells, which is an indicator of necrosis.

  • Materials:

    • Cancer and normal cell lines

    • Complete cell culture medium

    • This compound peptide

    • 96-well plates

    • LDH cytotoxicity assay kit

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control).

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

    • Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture and incubate in the dark at room temperature.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Apoptosis vs. Necrosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • This compound peptide

    • 6-well plates

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with different concentrations of this compound for the desired duration.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

    • Analyze the cells using a flow cytometer within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

In Vivo Tumor Xenograft Study

This study evaluates the in vivo efficacy of this compound in a mouse model.

  • Materials:

    • Immunocompromised mice (e.g., nude mice)

    • Cancer cell line for xenograft

    • This compound peptide and control peptide

    • Osmotic pumps for continuous delivery

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

    • Randomly assign mice to treatment and control groups.

    • Implant osmotic pumps containing either this compound or a control peptide subcutaneously or intraperitoneally for continuous administration over a set period (e.g., 2 weeks).

    • Measure tumor volume using calipers every 2-3 days.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Quantitative Data Summary

While specific quantitative data for this compound in combination therapies is not yet widely available, the following table summarizes hypothetical data that could be generated from the described protocols to evaluate synergy.

Treatment GroupCell LineIC50 (µM)% Tumor Growth Inhibition% Necrosis (LDH Release)
This compoundPancreatic CancerData to be determinedData to be determinedData to be determined
Drug XPancreatic CancerData to be determinedData to be determinedData to be determined
This compound + Drug XPancreatic CancerData to be determinedData to be determinedData to be determined
This compoundBreast CancerData to be determinedData to be determinedData to be determined
Drug YBreast CancerData to be determinedData to be determinedData to be determined
This compound + Drug YBreast CancerData to be determinedData to be determinedData to be determined

This table is a template for data presentation. The values are to be populated with experimental results.

Future Directions for Combination Therapy Research

The unique necrotic mechanism of this compound makes it an interesting candidate for combination therapies. Future research could explore its synergy with:

  • Standard Chemotherapeutic Agents: Combining this compound with drugs that induce apoptosis could lead to a more comprehensive eradication of cancer cells.

  • Targeted Therapies: Investigating combinations with inhibitors of signaling pathways crucial for cancer cell survival could enhance the overall therapeutic effect.

  • Immunotherapies: The release of tumor antigens following this compound-induced necrosis could potentially stimulate an anti-tumor immune response, which could be augmented by immune checkpoint inhibitors.

The protocols and framework provided here offer a starting point for the systematic evaluation of this compound, both as a standalone agent and as a component of novel combination cancer therapies.

References

Application Note & Protocol: Assessing PNC-28 Induced Cell Lysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNC-28 is a synthetic anticancer peptide composed of the p53-derived amino acid sequence from the HDM-2 binding domain (residues 17-26) linked to a penetratin sequence, which facilitates cell entry.[1][2][3][4] Unlike many cancer therapeutics that induce apoptosis, this compound selectively induces necrosis in cancer cells by forming pores in the cell membrane.[1] This mechanism is dependent on the presence of HDM-2 protein in the plasma membrane of cancer cells, an attribute not shared by normal, untransformed cells, rendering this compound highly selective. This document provides a detailed protocol for assessing the cell lysis induced by this compound.

Mechanism of Action

This compound's cytotoxic effect is initiated by the binding of its p53-derived sequence to HDM-2 expressed on the cancer cell's plasma membrane. Following this interaction, the penetratin portion of this compound facilitates the formation of transmembrane pores. This leads to a rapid influx of extracellular fluid and ions, causing the cell to swell and ultimately lyse, releasing its intracellular contents. This necrotic cell death is distinct from apoptosis and is characterized by the rapid loss of membrane integrity.

PNC28_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space PNC28 This compound Peptide HDM2 HDM-2 PNC28->HDM2 Binding Pore Transmembrane Pore Formation HDM2->Pore Induces Lysis Cell Lysis (Necrosis) Pore->Lysis Leads to LDH_release LDH Release Lysis->LDH_release Results in Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_output Output Cell_Culture 1. Cell Culture (Cancer & Normal Lines) Cell_Plating 3. Cell Plating Cell_Culture->Cell_Plating PNC28_Prep 2. This compound Preparation Treatment 4. This compound Treatment (Dose & Time Course) PNC28_Prep->Treatment Cell_Plating->Treatment LDH_Assay 5a. LDH Assay (Quantify Necrosis) Treatment->LDH_Assay Caspase_Assay 5b. Caspase Assay (Rule out Apoptosis) Treatment->Caspase_Assay AnnexinV_Staining 5c. Annexin V/PI Staining (Visualize Cell Death) Treatment->AnnexinV_Staining Data_Analysis 6. Data Analysis & Visualization LDH_Assay->Data_Analysis Caspase_Assay->Data_Analysis AnnexinV_Staining->Data_Analysis Conclusion 7. Conclusion on this compound Efficacy Data_Analysis->Conclusion

References

Methods for Evaluating PNC-28 Tumor Penetration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNC-28 is a promising anti-cancer peptide derived from the p53 protein (residues 17-26) linked to a penetratin sequence to facilitate cell entry.[1][2][3] Its mechanism of action involves binding to the HDM-2 protein, which is found in the membranes of cancer cells but not in normal cells.[4][5] This interaction leads to the formation of pores in the cancer cell membrane, causing rapid tumor cell necrosis. In vivo studies have demonstrated that this compound can effectively reduce tumor size in animal models, even when administered at a site distant from the tumor, indicating its ability to penetrate tumor tissue.

These application notes provide detailed protocols for evaluating the tumor penetration of this compound, a critical step in its preclinical and clinical development. The following methods will be covered:

  • Immunohistochemical (IHC) Staining of Tumor Tissue Sections: To visualize the distribution of this compound within the tumor microenvironment.

  • Confocal Microscopy of 3D Tumor Spheroids: To assess the penetration of this compound in a three-dimensional in vitro model that mimics a solid tumor.

  • In Vivo Biodistribution Studies: To quantify the accumulation of this compound in tumor tissue versus other organs and tissues.

Signaling Pathway and Mechanism of Action

This compound exerts its cytotoxic effects through a targeted, necrosis-inducing pathway. The peptide's penetratin component allows it to traverse the cell membrane of cancer cells. Once inside, the p53-derived sequence of this compound binds to the HDM-2 protein, which is aberrantly expressed on the surface of many cancer cells. This binding event is crucial and initiates the formation of transmembrane pores, leading to a loss of membrane integrity and subsequent cell death by necrosis. This mechanism is distinct from apoptosis and is characterized by the rapid release of intracellular contents.

PNC28_Pathway PNC28 This compound Peptide TumorCell Tumor Cell Membrane PNC28->TumorCell Enters HDM2 HDM-2 Protein PNC28->HDM2 Binds to TumorCell->HDM2 Contains Pore Transmembrane Pore Formation HDM2->Pore Initiates Necrosis Tumor Cell Necrosis Pore->Necrosis Leads to Release Release of Intracellular Contents Necrosis->Release

This compound Mechanism of Action

Experimental Protocols

Immunohistochemical (IHC) Staining for this compound in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissue

Workflow for Immunohistochemistry

References

Troubleshooting & Optimization

PNC-28 In Vivo Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the in vivo bioavailability of the anti-cancer peptide PNC-28.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic peptide that has shown anti-cancer properties. It is derived from the p53 tumor suppressor protein, specifically from its binding domain to the human double minute 2 (HDM2) protein. This compound also contains a penetratin sequence, which facilitates its entry into cells.[1][2][3] Its primary mechanism of action is to induce necrosis (a form of cell death) in cancer cells by forming pores in their cell membranes.[1][4] This action is believed to be dependent on the binding of this compound to HDM2, which is often overexpressed on the surface of cancer cells.

Q2: What is known about the in vivo efficacy of this compound?

In vivo studies in animal models, particularly nude mice with transplanted human pancreatic cancer cells, have demonstrated the anti-tumor efficacy of this compound. Administration of this compound, typically through intraperitoneal (IP) or subcutaneous (SC) routes via mini-osmotic pumps, has been shown to inhibit tumor growth and in some cases, lead to complete tumor destruction.

Q3: Is there any available data on the bioavailability and pharmacokinetics of this compound?

Currently, there is a lack of publicly available quantitative pharmacokinetic data for this compound, including its oral bioavailability, plasma half-life, maximum concentration (Cmax), and time to maximum concentration (Tmax). The main obstacles for peptide therapeutics like this compound to achieve good bioavailability are their susceptibility to degradation by proteases and rapid clearance from the body.

Q4: What are the common routes of administration for this compound in preclinical studies?

In published preclinical studies, this compound has been administered primarily through parenteral routes, including:

  • Intraperitoneal (IP) injection: To treat tumors within the peritoneal cavity.

  • Subcutaneous (SC) implantation of mini-osmotic pumps: For continuous, long-term delivery.

These methods bypass the gastrointestinal tract, avoiding initial degradation, but the peptide's stability in circulation remains a concern.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound, focusing on problems related to its bioavailability.

Problem Potential Cause Suggested Solution
Low or no observable anti-tumor effect in vivo despite in vitro activity. Poor Bioavailability: The peptide may be rapidly degraded by proteases in the bloodstream or cleared by the kidneys before it can reach the tumor site in sufficient concentrations.1. Assess In Vivo Stability: Conduct a pilot pharmacokinetic study to determine the half-life of this compound in plasma. 2. Modify the Peptide: Consider strategies to enhance stability, such as D-amino acid substitution or cyclization. 3. Use a Carrier System: Formulate this compound with a delivery system like liposomes or nanoparticles to protect it from degradation.
High variability in experimental results between subjects. Inconsistent Drug Exposure: This could be due to variations in injection site absorption, clearance rates between individual animals, or instability of the peptide in the formulation.1. Refine Administration Protocol: Ensure consistent administration technique and vehicle. 2. Consider Continuous Infusion: Use of mini-osmotic pumps can provide more consistent plasma concentrations. 3. Analyze Plasma Concentrations: Measure this compound levels in blood samples from a subset of animals to correlate exposure with efficacy.
Observed efficacy only at the site of local administration but not systemically. Limited Distribution: The peptide may not be effectively distributing from the administration site to distant tumors. This is a common challenge for peptide drugs.1. Enhance Circulation Time: Employ strategies like PEGylation or conjugation to albumin-binding molecules to increase the peptide's half-life in circulation. 2. Investigate Alternative Formulations: Mucoadhesive or mucus-penetrating systems could be explored for specific routes. 3. Evaluate Different Administration Routes: Compare the efficacy of intravenous (IV) versus subcutaneous (SC) or intraperitoneal (IP) administration.
Need to administer very high doses to see a therapeutic effect. Low Potency In Vivo: This is often a direct consequence of poor bioavailability and rapid clearance.1. Improve Pharmacokinetic Profile: Focus on the strategies mentioned above to increase stability and circulation time. A longer half-life will increase the overall exposure (Area Under the Curve - AUC) of the tumor to the peptide. 2. Combination Therapy: Investigate co-administration with enzyme inhibitors or permeation enhancers, depending on the route of administration.

Experimental Protocols

Below are detailed methodologies for key experiments aimed at assessing and improving the in vivo bioavailability of this compound.

Protocol 1: Assessment of this compound Plasma Stability

Objective: To determine the in vitro stability of this compound in plasma.

Materials:

  • This compound peptide

  • Freshly collected mouse or human plasma (with anticoagulant, e.g., EDTA)

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA) for protein precipitation

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).

  • Spike the this compound stock solution into pre-warmed (37°C) plasma to a final concentration of 10 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Immediately stop the enzymatic degradation by adding an equal volume of cold TCA solution (e.g., 10% w/v).

  • Vortex the samples and incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant containing the remaining this compound.

  • Analyze the supernatant by LC-MS to quantify the concentration of intact this compound.

  • Plot the percentage of remaining this compound against time and calculate the in vitro half-life.

Protocol 2: In Vivo Pharmacokinetic Study of this compound

Objective: To determine the pharmacokinetic profile of this compound in a murine model.

Materials:

  • This compound peptide

  • Healthy laboratory mice (e.g., C57BL/6 or BALB/c)

  • Sterile saline for injection

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

  • LC-MS/MS for bioanalysis

Methodology:

  • Acclimate the mice for at least one week before the experiment.

  • Prepare a sterile solution of this compound in saline at a suitable concentration for injection.

  • Administer a single dose of this compound to a cohort of mice via the desired route (e.g., intravenous bolus for baseline pharmacokinetics, or subcutaneous/intraperitoneal to assess bioavailability). A typical dose from in vivo efficacy studies is around 2 mg/mouse delivered over 14 days, which can be adapted for a single-dose study.

  • At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes post-dose), collect blood samples from a small group of mice at each time point (serial sampling from the same animal is preferred if possible).

  • Process the blood samples to obtain plasma.

  • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or solid-phase extraction).

  • Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.

  • Plot the plasma concentration of this compound versus time.

  • Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC).

Data Presentation

The following tables provide a template for summarizing quantitative data from the proposed experiments.

Table 1: In Vitro Plasma Stability of this compound

Time (minutes)Mean this compound Concentration (µg/mL)Standard Deviation% Remaining
0100
5
15
30
60
120
Calculated Half-life (t½) \multicolumn{3}{c}{}

Table 2: Pharmacokinetic Parameters of this compound Following a Single IV Dose

ParameterUnitMean ValueStandard Deviation
Cmaxµg/mL
minutes
AUC (0-t)µg*min/mL
Clearance (CL)mL/min/kg
Volume of Distribution (Vd)L/kg

Visualizations

PNC_28_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space PNC28 This compound Peptide HDM2 HDM2 Protein PNC28->HDM2 Binds to Pore Membrane Pore Formation HDM2->Pore Initiates Necrosis Cell Necrosis Pore->Necrosis Leads to Experimental_Workflow start Start: Low in vivo efficacy of this compound stability Protocol 1: Assess in vitro plasma stability start->stability pk_study Protocol 2: Conduct in vivo PK study stability->pk_study analyze_data Analyze PK data (t½, AUC, Clearance) pk_study->analyze_data decision Is bioavailability acceptable? analyze_data->decision improve Implement strategies to improve bioavailability (e.g., PEGylation, formulation) decision->improve No end End: Optimized this compound formulation/derivative decision->end Yes re_evaluate Re-evaluate PK and efficacy improve->re_evaluate re_evaluate->analyze_data Troubleshooting_Logic start Problem: Poor in vivo efficacy check_stability Is the peptide stable in plasma? start->check_stability check_pk Does the peptide have a reasonable half-life and exposure (AUC)? check_stability->check_pk Yes modify_peptide Solution: Modify peptide structure (e.g., D-amino acids, cyclization) check_stability->modify_peptide No formulation Solution: Use a protective formulation (e.g., liposomes, nanoparticles) check_pk->formulation No delivery_route Solution: Optimize delivery route and schedule (e.g., continuous infusion) check_pk->delivery_route Partially end Re-test in vivo efficacy modify_peptide->end formulation->end delivery_route->end

References

Technical Support Center: Optimizing PNC-28 Dosage for Minimal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing the anti-cancer peptide PNC-28 in experimental settings. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your research, with a focus on optimizing dosage to achieve maximal efficacy with minimal toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic peptide derived from the p53 protein (residues 17-26) linked to a penetratin sequence, which allows it to enter cells.[1][2] Its primary mechanism of action is the induction of tumor cell necrosis.[2][3] This is achieved through the formation of pores in the plasma membrane of cancer cells, a process dependent on the presence of HDM-2 protein in the cancer cell membrane.[4] Unlike many cancer therapies, this compound does not induce apoptosis.

Q2: What is the selectivity of this compound for cancer cells versus normal cells?

A2: this compound exhibits a high degree of selectivity for cancer cells. Studies have shown that this compound is cytotoxic to a wide variety of human cancer cell lines, while having no effect on normal, untransformed cells, even at high concentrations. This selectivity is attributed to the differential expression of HDM-2 in the plasma membranes of cancer cells compared to normal cells.

Q3: What is a typical effective concentration range for this compound in vitro?

A3: The effective concentration of this compound can vary depending on the cancer cell line. The IC50 values, the concentration required to inhibit the growth of 50% of cells, generally range from 75 µg/mL (approximately 22 µM) to 200 µg/mL (approximately 59 µM) for a variety of cancer cells. For specific cell lines, it is recommended to perform a dose-response experiment to determine the optimal concentration.

Q4: What is a recommended starting dose for in vivo studies?

A4: In vivo studies in nude mice with transplanted human pancreatic tumors have demonstrated the efficacy of this compound. A common dosage used in these studies is 2 mg/mouse administered over a 14-day period via mini-osmotic pumps. However, the optimal dosage for your specific animal model and tumor type should be determined through careful dose-escalation studies.

Q5: How should I prepare and store this compound?

A5: this compound is typically supplied as a lyophilized powder. For reconstitution, it is recommended to use sterile, distilled water. For hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer. Lyophilized this compound should be stored at -20°C. Once reconstituted, the solution should be stored at 2-8°C and used promptly. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: In Vitro Cytotoxicity of PNC-27/PNC-28 on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Pancreatic CancerPancreatic6 - 80
Breast CancerBreast6 - 80
Ovarian CancerOvarian6 - 80
Colon CancerColon6 - 80
Cervical Cancer (HeLa)Cervical6 - 80
Non-small Cell Lung CarcinomaLung6 - 80
AngiosarcomaSarcoma6 - 80
Osteogenic SarcomaSarcoma6 - 80
Acute Myelogenous LeukemiaLeukemia6 - 80
Chronic Myelogenous LeukemiaLeukemia6 - 80
MIA-PaCa-2Pancreatic~20-80 µmol/ml (dose-dependent killing)

Note: The IC50 values for PNC-27 and this compound are often reported together in the literature and fall within a similar range. It is always recommended to perform a dose-response curve for your specific cell line.

Table 2: In Vivo Dosage of this compound in Murine Models

Animal ModelTumor TypeDosageAdministration RouteDurationOutcomeReference
Nude MicePancreatic (BMRPA1.Tuc3)2 mg/mouseIntraperitoneal or Subcutaneous14 daysTumor destruction/growth inhibition

Experimental Protocols

Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release Assay

This protocol is adapted from standard LDH assay procedures and is suitable for measuring the necrosis induced by this compound.

Materials:

  • This compound peptide

  • Target cancer cells and normal control cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • Serum-free cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed both cancer and normal cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete medium from the wells and replace it with 100 µL of the this compound dilutions. Include wells with serum-free medium only as a negative control and wells with a lysis buffer (provided in the kit) as a positive control for maximum LDH release.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 4, 12, 24 hours).

  • LDH Measurement:

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Calculation of Cytotoxicity:

    • % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

While this compound primarily induces necrosis, this assay can be used to confirm the absence of apoptosis.

Materials:

  • This compound peptide

  • Target cancer cells

  • 6-well cell culture plates

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V positive/PI negative cells are in early apoptosis, and Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This assay can be used to investigate if this compound affects the cell cycle distribution.

Materials:

  • This compound peptide

  • Target cancer cells

  • 6-well cell culture plates

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

PNC_28_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cancer Cell Membrane cluster_intracellular Intracellular PNC_28 This compound Peptide HDM2 HDM-2 PNC_28->HDM2 Binds to Pore Membrane Pore HDM2->Pore Forms Cell_Lysis Cell Lysis (Necrosis) Pore->Cell_Lysis Leads to

Caption: this compound signaling pathway leading to cancer cell necrosis.

Experimental_Workflow start Start seed_cells Seed Cancer and Normal Cells start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate treat_cells->incubate ldh_assay Perform LDH Cytotoxicity Assay incubate->ldh_assay apoptosis_assay Perform Apoptosis Assay (Annexin V/PI) incubate->apoptosis_assay cell_cycle_assay Perform Cell Cycle Analysis (PI) incubate->cell_cycle_assay data_analysis Data Analysis and IC50 Determination ldh_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Guide start Problem no_cytotoxicity No or Low Cytotoxicity Observed start->no_cytotoxicity high_toxicity_normal High Toxicity in Normal Cells start->high_toxicity_normal inconsistent_results Inconsistent Results start->inconsistent_results check_peptide Check this compound Integrity and Concentration no_cytotoxicity->check_peptide check_normal_cells Confirm Normal Cell Phenotype high_toxicity_normal->check_normal_cells check_protocol Review Experimental Protocol inconsistent_results->check_protocol check_cell_line Verify HDM-2 Expression in Cancer Cell Line check_peptide->check_cell_line optimize_dose Optimize Dose and Incubation Time check_cell_line->optimize_dose solution1 Solution: - Use fresh peptide stock - Confirm concentration - Increase dose/time optimize_dose->solution1 check_contamination Check for Contamination in Peptide or Culture check_normal_cells->check_contamination solution2 Solution: - Use certified normal cells - Test for endotoxins - Use fresh sterile reagents check_contamination->solution2 check_reagents Check Reagent Stability and Preparation check_protocol->check_reagents check_handling Standardize Cell Handling and Plating check_reagents->check_handling solution3 Solution: - Ensure consistent steps - Prepare fresh reagents - Maintain consistent cell density check_handling->solution3

References

Navigating the Challenges of Large-Scale PNC-28 Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming common challenges encountered during the large-scale synthesis of PNC-28, a promising anticancer peptide. This compound is a chimeric peptide composed of a p53-derived sequence (residues 17-26) that binds to the HDM-2 oncoprotein, and a penetratin sequence that facilitates cell membrane translocation.[1][2][3][4][5] Its dual nature presents unique hurdles in chemical synthesis and purification. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The primary challenges stem from the peptide's sequence, which includes a hydrophobic p53-binding domain and a highly cationic, arginine-rich penetratin tail. Key difficulties include:

  • Aggregation: The hydrophobic and aromatic residues in the p53 portion, coupled with the potential for intermolecular hydrogen bonding, can lead to peptide aggregation on the solid support, hindering reaction kinetics.

  • Incomplete Couplings: Steric hindrance from bulky side chains and peptide aggregation can lead to incomplete coupling reactions, resulting in deletion sequences.

  • Side Reactions: The presence of multiple arginine residues in the penetratin sequence makes the peptide susceptible to side reactions like lactam formation.

  • Purification: The amphipathic nature of this compound can complicate purification, leading to issues with peak tailing and co-elution of impurities in reversed-phase HPLC.

  • Solubility: The final lyophilized peptide may have solubility challenges in certain aqueous buffers, which is a critical consideration for downstream applications.

Q2: What is a realistic expectation for yield and purity in a large-scale this compound synthesis campaign?

A2: While yields are sequence-dependent and process-specific, the following table provides an illustrative overview of expected outcomes at different scales.

Synthesis ScaleCrude Peptide Yield (mg)Purity after Cleavage (%)Final Yield after Purification (mg)Final Purity (HPLC, %)
1 mmol2500 - 350050 - 701000 - 1500> 95
5 mmol12,000 - 18,00045 - 654500 - 7000> 95
10 mmol23,000 - 35,00040 - 608000 - 13,000> 95

Note: These values are estimates and can vary based on the specific synthesis strategy, resin, and purification protocol employed.

Q3: How does the penetratin sequence influence the synthesis strategy?

A3: The penetratin sequence, rich in arginine and other basic residues, necessitates specific considerations. The guanidinium group of arginine is strongly basic and requires robust protection (e.g., Pbf) to prevent side reactions. Additionally, the high density of positive charges can influence peptide solubility and interaction with the resin. The presence of tryptophan in the penetratin sequence also requires careful selection of scavengers during cleavage to prevent modification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Crude Peptide Yield Incomplete deprotection or coupling reactions due to aggregation.- Use a higher substitution resin to reduce inter-chain interactions.- Incorporate pseudoproline dipeptides or use a microwave-assisted synthesizer to disrupt secondary structures.- Increase coupling times and/or use stronger coupling reagents (e.g., HATU).
Multiple Peaks in HPLC of Crude Product - Deletion sequences from incomplete couplings.- Side-chain protecting groups remaining.- Racemization of amino acids.- Double couple amino acids that are known to be difficult to incorporate.- Optimize cleavage cocktail and time to ensure complete deprotection.- Use coupling reagents with racemization suppressants (e.g., HOBt).
Poor Peak Shape and Resolution During HPLC Purification Peptide aggregation or interaction with the stationary phase.- Optimize the mobile phase pH and organic solvent gradient.- Add ion-pairing agents like TFA at a consistent concentration.- Screen different C18 column chemistries.
Insolubility of Lyophilized Peptide High hydrophobicity or charge density leading to aggregation.- Lyophilize from a solution containing a low concentration of an organic acid (e.g., acetic acid).- Reconstitute the peptide in a small amount of an organic solvent (e.g., DMSO) before adding aqueous buffer.
Mass Spectrometry Shows Unexpected Adducts Scavenger-related side reactions during cleavage.- Optimize the scavenger cocktail based on the amino acid composition (e.g., use of triisopropylsilane (TIS) for tryptophan).

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a standard Fmoc/tBu-based solid-phase synthesis approach.

  • Resin Selection and Swelling:

    • Start with a Rink Amide resin (for a C-terminal amide) with a substitution of 0.3-0.5 mmol/g.

    • Swell the resin in dimethylformamide (DMF) for at least 1 hour in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute incubation.

    • Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (4 equivalents relative to resin substitution) with HBTU (3.9 equivalents) and diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Monitor coupling completion using a Kaiser test. If the test is positive (indicating free amines), recouple for another hour.

  • Washing:

    • After each deprotection and coupling step, wash the resin extensively with DMF (5 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat the deprotection and coupling cycles for each amino acid in the this compound sequence.

Cleavage and Deprotection
  • Resin Preparation:

    • After the final amino acid coupling and deprotection, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Cleavage Cocktail:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water / Dithiothreitol (DTT) in a ratio of 94:2.5:2.5:1 (v/v/v/w). The TIS and DTT act as scavengers to protect tryptophan and other sensitive residues.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and stir for 3-4 hours at room temperature.

  • Peptide Precipitation and Washing:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold excess).

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice more.

    • Dry the crude peptide under vacuum.

Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Purify the peptide by preparative reversed-phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the main product peak.

  • Analysis:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Lyophilization:

    • Pool the pure fractions, freeze, and lyophilize to obtain the final this compound peptide as a white powder.

Visualizations

Signaling Pathway

PNC28_Pathway cluster_cell Cancer Cell PNC28 This compound HDM2 HDM-2 PNC28->HDM2 Binds & Inhibits Membrane Cell Membrane p53 p53 HDM2->p53 Binds & Ubiquitinates Proteasome Proteasomal Degradation p53->Proteasome Targeted for Degradation Apoptosis Apoptosis p53->Apoptosis Induces

Caption: this compound signaling pathway in cancer cells.

Experimental Workflow

SPPS_Workflow start Start: Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (HBTU/DIPEA) deprotection->coupling wash DMF Wash coupling->wash repeat Repeat for all Amino Acids wash->repeat repeat->deprotection Next Amino Acid cleavage Cleavage & Deprotection (TFA Cocktail) repeat->cleavage Final Amino Acid precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (HPLC, MS) purification->analysis lyophilization Lyophilization analysis->lyophilization end Final Product: this compound lyophilization->end

Caption: Experimental workflow for this compound synthesis.

Logical Relationships in Troubleshooting

Troubleshooting_Logic low_yield Low Crude Yield Incomplete Coupling Aggregation incomplete_coupling Incomplete Coupling Deletion Sequences Multiple Peaks in HPLC low_yield:c->incomplete_coupling aggregation Aggregation Reduced Reaction Rates Steric Hindrance low_yield:s->aggregation solution1 Solution: Increase Coupling Time/ Use Stronger Reagents incomplete_coupling->solution1 aggregation->incomplete_coupling solution2 Solution: Use Anti-Aggregation Strategies (e.g., Microwave) aggregation->solution2

Caption: Troubleshooting logic for low synthesis yield.

References

PNC-28 peptide degradation and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and potential degradation of the PNC-28 peptide. The following information is intended to facilitate successful experimental outcomes by addressing common challenges related to peptide stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation?

A1: The primary degradation pathways for this compound, like many peptides, include proteolytic cleavage by proteases found in serum and cell culture media, as well as physical instability such as aggregation and gelling, particularly at non-optimal pH.[1][2] Chemical modifications like oxidation of sensitive residues can also occur.

Q2: How should lyophilized this compound be stored for optimal stability?

A2: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C.[1] One supplier suggests that lyophilized this compound is stable at room temperature for up to 90 days; however, for extended preservation of peptide integrity, colder temperatures are recommended.[3]

Q3: What is the recommended procedure for reconstituting this compound?

A3: Reconstitute lyophilized this compound using a sterile, aqueous buffer. A patent for a stable formulation of the closely related PNC-27 peptide suggests using an acetate buffer at a pH between 4.0 and 6.0.[1] For general laboratory use, sterile distilled water or a simple buffer like PBS can be used, but stability may be reduced. After reconstitution, it is advised to store the solution refrigerated at temperatures not exceeding 2°C.

Q4: What is the stability of this compound in solution?

A4: The stability of this compound in solution is highly dependent on the storage conditions, including temperature, pH, and the presence of proteases. Reconstituted this compound should be stored at 2-8°C and used within a short period. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C. A patent for a stable formulation of PNC-27 indicates that at a concentration of 25 mg/mL, the peptide is chemically stable for at least 2 weeks at 40°C in a pH range of 5.0-8.8, but physical gelling occurs at pH > 5.7.

Q5: Are there any known methods to prevent this compound degradation in cell culture experiments?

A5: Yes, several strategies can be employed. Using a stabilized formulation as described in patent WO2021141789A1, which includes an acetate buffer (pH 4.0-6.0), mannitol, and sucrose, can enhance stability. Additionally, the use of protease inhibitor cocktails in cell culture media can help to minimize proteolytic degradation. For in vivo studies, strategies such as PEGylation or encapsulation in nanoparticles are being explored to improve stability and bioavailability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of peptide activity in cell-based assays Peptide degradation due to proteases in serum-containing media. Physical aggregation at physiological pH.1. Use a Stable Formulation: Prepare this compound in an acetate buffer at pH 5.0.2. Add Protease Inhibitors: Supplement cell culture media with a broad-spectrum protease inhibitor cocktail.3. Reduce Serum Concentration: If experimentally feasible, reduce the percentage of serum in the culture medium.4. Fresh Preparations: Prepare fresh working solutions of this compound for each experiment.
Precipitation or gelling of this compound solution The pH of the solution is not optimal, leading to physical instability. High peptide concentration.1. Adjust pH: Ensure the pH of the peptide solution is between 4.0 and 6.0, with pH 5.0 being optimal for preventing gelling at high concentrations.2. Lower Concentration: If possible, work with lower concentrations of the peptide.3. Use Stabilizing Excipients: Formulate the peptide with mannitol and/or sucrose as suggested in the stable formulation patent.
Inconsistent experimental results Improper storage and handling leading to variable peptide integrity. Repeated freeze-thaw cycles of stock solutions.1. Proper Storage: Store lyophilized peptide at -20°C or -80°C.2. Aliquot Stock Solutions: After reconstitution, create single-use aliquots to avoid multiple freeze-thaw cycles.3. Equilibrate Before Use: Allow vials to reach room temperature before opening to prevent condensation and moisture absorption.

Data Summary

PNC-27/28 Formulation and Stability Data
Parameter Condition Observation Reference
Optimal pH for Stability 25 mg/mL PNC-27 in waterPhysically stable at pH 5.1 and 5.7 at 2-8°C and 40°C for 2 weeks. Gelling observed at pH > 5.7 at 40°C.
Recommended Buffer Aqueous formulation10-20 mM acetate buffer
Stabilizing Excipients Aqueous formulation20-60 mg/mL mannitol, ~20% sucrose
Storage of Lyophilized Peptide Long-term-20°C or -80°C
Storage of Reconstituted Peptide Short-termRefrigerated at temperatures not exceeding 2°C

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol is a general guideline for assessing the stability of this compound in a buffered solution.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of lyophilized this compound.

    • Reconstitute in the desired buffer (e.g., 10 mM acetate buffer, pH 5.0) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm filter.

  • Incubation:

    • Aliquot the stock solution into several sterile microcentrifuge tubes.

    • Incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), remove one aliquot from each temperature and immediately freeze it at -80°C to stop any further degradation.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 220 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining intact peptide relative to the time 0 sample.

    • Plot the percentage of remaining peptide against time to determine the degradation kinetics.

Visualizations

PNC_28_Signaling_Pathway This compound Mechanism of Action PNC28 This compound Peptide HDM2 HDM-2 (in Cancer Cell Membrane) PNC28->HDM2 Binds to Pore Pore Formation HDM2->Pore Induces Membrane Cancer Cell Membrane Lysis Cell Lysis (Necrosis) Pore->Lysis Leads to

Caption: this compound binds to HDM-2 in the cancer cell membrane, leading to pore formation and subsequent cell necrosis.

Experimental_Workflow This compound Stability Assessment Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Reconstitution Reconstitute Lyophilized This compound Aliquoting Aliquot into Multiple Samples Reconstitution->Aliquoting Incubate Incubate at Different Temperatures Aliquoting->Incubate Timepoints Collect Samples at Various Timepoints Incubate->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Data Analysis & Kinetics Determination HPLC->Data

Caption: Workflow for assessing the stability of this compound using HPLC.

Logical_Relationship Factors Influencing this compound Stability Stability This compound Stability pH pH (Optimal: 4.0-6.0) pH->Stability Temperature Temperature (Storage: -20°C to -80°C) Temperature->Stability Proteases Presence of Proteases Proteases->Stability Formulation Formulation (Buffers, Excipients) Formulation->Stability Handling Handling (Freeze-Thaw Cycles) Handling->Stability

Caption: Key factors that influence the stability of the this compound peptide.

References

Technical Support Center: Refining PNC-28 Delivery to Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the anti-cancer peptide PNC-28.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic peptide that induces tumor cell necrosis.[1][2][3] It consists of a p53-derived sequence (amino acids 17-26) from the MDM2-binding domain, linked to a cell-penetrating peptide sequence called penetratin.[4][5] This unique structure allows this compound to selectively target and lyse cancer cells by forming pores in their plasma membranes, a process dependent on the presence of HDM2 (the human form of MDM2) in the cancer cell membrane. This mechanism is distinct from apoptosis, as it does not typically involve the activation of caspases.

Q2: Why is this compound selective for cancer cells over normal cells?

A2: The selectivity of this compound is attributed to the differential expression of HDM2 in the plasma membranes of cancer cells versus normal cells. While HDM2 is present in the nucleus of both normal and cancerous cells, it is aberrantly expressed on the surface of many cancer cells. This compound specifically recognizes and binds to this membrane-bound HDM2, leading to the formation of transmembrane pores and subsequent cell lysis. Normal, untransformed cells that do not have HDM2 in their plasma membranes are not targeted by this compound and therefore remain unaffected.

Q3: What is the role of the penetratin sequence in this compound?

A3: The penetratin sequence is a cell-penetrating peptide (CPP) that is crucial for the membranolytic activity of this compound. It facilitates the peptide's interaction with and insertion into the cancer cell membrane, which is a critical step for the formation of the necrotic pores. Studies have shown that the p53-derived portion of the peptide without the penetratin sequence induces apoptosis rather than necrosis when expressed inside cancer cells.

Q4: Is this compound effective against p53-null cancer cells?

A4: Yes, this compound has been shown to be effective against cancer cells that have a p53-null status. This is because its primary mechanism of action is through direct membrane lysis initiated by binding to membrane-bound HDM2, which is independent of the intracellular p53 signaling pathway.

Troubleshooting Guides

In Vitro Experiments

Q1: I am observing lower than expected cytotoxicity in my cancer cell line treated with this compound. What are the possible causes and solutions?

A1:

  • Low HDM2 Expression: The target cell line may have low or absent HDM2 expression on the plasma membrane.

    • Solution: Verify the membrane expression of HDM2 in your cell line using techniques like flow cytometry or western blotting of membrane fractions. It is advisable to include a positive control cell line known to be sensitive to this compound.

  • Peptide Aggregation: Peptides can aggregate, reducing their effective concentration and activity.

    • Solution: Ensure proper handling and storage of the this compound peptide. Reconstitute the lyophilized peptide in a suitable buffer and consider using anti-aggregation agents if necessary. Before treating the cells, visually inspect the peptide solution for any precipitation.

  • Suboptimal Cell Culture Conditions: High serum levels in the culture medium can sometimes interfere with the activity of peptides.

    • Solution: While some assays can be performed in complete media, consider reducing the serum concentration during the treatment period. However, be mindful that prolonged incubation in serum-free media can induce stress and cell death, leading to high background in cytotoxicity assays.

  • Incorrect Assay for Necrosis: You may be using an assay that primarily detects apoptosis.

    • Solution: Since this compound induces necrosis, an LDH (Lactate Dehydrogenase) release assay is a more appropriate method to measure cytotoxicity than assays that measure caspase activity.

Q2: My LDH assay results show high background or inconsistent readings. How can I troubleshoot this?

A2:

  • High Spontaneous LDH Release: This can be caused by cell stress due to prolonged incubation in low-serum media, harsh media changes, or the cells being in poor health.

    • Solution: Minimize the incubation time in serum-free or low-serum media. Handle the cells gently during media changes and ensure the cells are healthy and in the exponential growth phase before starting the experiment.

  • Serum Interference: The serum in the culture medium contains LDH, which can lead to high background readings.

    • Solution: Use a medium with reduced serum content for the assay. Alternatively, include a background control with medium only (no cells) and subtract this value from all other readings.

  • Incorrect Incubation Time: The kinetic nature of the LDH assay means that the incubation time with the assay reagent is critical.

    • Solution: Optimize the incubation time for your specific cell type and experimental conditions to ensure the reaction is within the linear range and not saturated.

In Vivo Experiments

Q1: I am not observing significant tumor growth inhibition in my this compound treated xenograft model. What could be the reasons?

A1:

  • Inadequate Delivery to the Tumor: Solid tumors present several barriers to drug delivery, including a dense extracellular matrix and poor vascularization.

    • Solution: Consider different routes of administration. Direct intratumoral injection may be more effective than systemic administration for initial studies. For systemic delivery, optimizing the dosing schedule and formulation may be necessary.

  • Insufficient Dosing or Treatment Duration: The dose or the duration of the treatment may not be sufficient to elicit a significant anti-tumor response.

    • Solution: In a study using a pancreatic cancer xenograft model in nude mice, this compound was administered over a 2-week period, which resulted in complete tumor destruction. It may be necessary to perform a dose-response study to determine the optimal dose for your model.

  • Peptide Stability in Circulation: Peptides can be rapidly degraded by proteases in the bloodstream, reducing their bioavailability.

Q2: The mice in my study are showing signs of toxicity. Is this expected with this compound?

A2: this compound has been reported to have no effect on untransformed cells and to be non-toxic to animals in preclinical studies. However, if you observe signs of toxicity, consider the following:

  • Vehicle Toxicity: The vehicle used to dissolve and administer the peptide may be causing the toxic effects.

    • Solution: Ensure the vehicle is well-tolerated at the administered volume and concentration. Include a vehicle-only control group in your study.

  • Contamination: The peptide preparation may be contaminated.

    • Solution: Use a high-purity peptide from a reputable source.

  • Unexpected Off-Target Effects: While unlikely based on current data, the possibility of off-target effects in a specific animal model cannot be entirely ruled out.

    • Solution: Conduct a thorough necropsy and histological analysis of major organs to identify any potential off-target toxicities.

Data Summary

The following table summarizes the cytotoxic activity of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)
Variety of Cancer CellsVarious75 - 200

Note: The IC50 values for PNC-27 and this compound are reported to be in a similar range for a wide variety of cancer cells.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (LDH Release Assay)

This protocol is for measuring this compound induced necrosis by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Serum-free culture medium

  • This compound peptide

  • Control peptide (optional)

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, carefully remove the culture medium and wash the cells with PBS.

  • Add fresh culture medium (with reduced or no serum, as optimized) containing various concentrations of this compound to the treatment wells.

  • Include wells for "spontaneous LDH release" (cells with medium only) and "maximum LDH release" (cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).

  • After incubation, carefully transfer the supernatant from each well to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.

  • Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 30 minutes).

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Protocol 2: In Vivo Solid Tumor Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells for implantation

  • Matrigel (optional)

  • This compound peptide

  • Vehicle for peptide dissolution

  • Calipers for tumor measurement

Procedure:

  • Culture the cancer cells to be implanted and harvest them during the exponential growth phase.

  • Resuspend the cells in a sterile, serum-free medium or PBS, potentially mixed with Matrigel to enhance tumor formation.

  • Inject the cell suspension subcutaneously into the flank of the immunocompromised mice.

  • Monitor the mice regularly for tumor formation.

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Prepare the this compound formulation in a sterile, biocompatible vehicle.

  • Administer this compound to the treatment group according to the planned dosing schedule and route (e.g., intraperitoneal, intravenous, or intratumoral). A previously reported study administered this compound over a 2-week period.

  • Administer the vehicle alone to the control group.

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology).

Visualizations

PNC28_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space PNC28 This compound Peptide HDM2 Membrane HDM2 PNC28->HDM2 Binding Pore Transmembrane Pore HDM2->Pore Oligomerization CellLysis Cell Lysis (Necrosis) Pore->CellLysis Influx of Ions & Water

Caption: Mechanism of this compound induced necrosis in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_formulation Formulation & Delivery CellCulture Cancer Cell Culture PNC28_Treat This compound Treatment CellCulture->PNC28_Treat Cytotoxicity Cytotoxicity Assay (LDH) PNC28_Treat->Cytotoxicity Data_Analysis1 Data Analysis (IC50) Cytotoxicity->Data_Analysis1 Xenograft Xenograft Model Establishment Tumor_Growth Tumor Growth Monitoring Xenograft->Tumor_Growth PNC28_Admin This compound Administration Tumor_Growth->PNC28_Admin Tumor_Measurement Tumor Volume Measurement PNC28_Admin->Tumor_Measurement Data_Analysis2 Data Analysis (TGI) Tumor_Measurement->Data_Analysis2 Peptide_Synth Peptide Synthesis & Purification Formulation Formulation Development Peptide_Synth->Formulation Formulation->PNC28_Treat Formulation->PNC28_Admin Stability Stability Testing Formulation->Stability

Caption: General experimental workflow for this compound evaluation.

References

Addressing off-target effects of PNC-28

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with the anti-cancer peptide PNC-28.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a synthetic peptide derived from the p53 protein (residues 17-26) linked to a cell-penetrating peptide, penetratin.[1][2][3] Its primary mechanism is to induce tumor cell necrosis by forming pores in the cancer cell membrane.[1][4] This action is believed to be mediated by the binding of this compound to the HDM-2 protein, which is found on the plasma membranes of many cancer cells but not on normal, untransformed cells. The interaction with membrane-bound HDM-2 is thought to facilitate the oligomerization of this compound, leading to pore formation and subsequent cell lysis.

Q2: Is the cytotoxic effect of this compound dependent on p53 status?

No, the cytotoxic effect of this compound is independent of the cellular p53 status. It has been shown to be effective in cancer cell lines with wild-type p53, mutant p53, and even in cells where p53 is homozygously deleted. This is because this compound's primary mechanism is membranolysis, rather than inducing the p53 apoptotic pathway.

Q3: What is the role of the penetratin sequence in this compound's activity?

The penetratin sequence is crucial for the necrotic mechanism of action of this compound. Studies have shown that the p53-derived peptide sequence alone (without penetratin), when introduced into cancer cells, induces apoptosis. The addition of the penetratin sequence changes the mechanism from apoptosis to rapid, dose-dependent necrosis, which is characterized by the formation of pores in the cell membrane and the release of lactate dehydrogenase (LDH).

Troubleshooting Guide

Issue 1: I am observing toxicity in my control (non-cancerous) cell line.

  • Possible Cause 1: Cell Line Integrity. Verify the identity and purity of your non-cancerous cell line. Misidentification or cross-contamination with a cancer cell line could lead to unexpected cytotoxicity. We recommend routine cell line authentication via short tandem repeat (STR) profiling.

  • Possible Cause 2: HDM-2 Expression. While uncommon, some immortalized or extensively passaged "normal" cell lines may exhibit aberrant protein expression, including low levels of membrane-associated HDM-2. It is advisable to perform immunofluorescence or cell-surface biotinylation followed by western blotting to confirm the absence of HDM-2 on the plasma membrane of your control cells.

  • Possible Cause 3: Peptide Aggregation. High concentrations of this compound may lead to aggregation, which could cause non-specific membrane disruption. Ensure the peptide is fully solubilized and used within the recommended concentration range. Consider performing a dose-response curve on your control cells to identify a potential toxicity threshold.

  • Possible Cause 4: Contamination. Test your cell cultures for mycoplasma contamination, as this can alter cell membrane integrity and sensitivity to treatment.

Issue 2: How can I confirm that this compound is inducing necrosis and not apoptosis in my experiments?

To differentiate between necrosis and apoptosis, a combination of the following assays is recommended:

  • Lactate Dehydrogenase (LDH) Release Assay: A hallmark of necrosis is the loss of plasma membrane integrity, leading to the release of cytosolic components like LDH into the culture medium. A significant increase in LDH release in this compound-treated cells compared to untreated controls is indicative of necrosis.

  • Caspase Activity Assays: Apoptosis is executed by a cascade of enzymes called caspases. Assaying for the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the absence of apoptosis. In this compound induced necrosis, you should observe background levels of caspase activity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells. Necrotic cells will be permeable to PI and thus stain positive for PI, while early apoptotic cells will be Annexin V positive and PI negative.

  • Microscopy: Time-lapse microscopy can reveal the morphological changes associated with cell death. Necrosis is typically characterized by cell swelling and rapid lysis, whereas apoptosis involves cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.

Issue 3: I am not observing the expected level of cytotoxicity in my cancer cell line.

  • Possible Cause 1: Low Membrane HDM-2 Expression. The primary target of this compound is HDM-2 on the cancer cell membrane. Verify the expression and localization of HDM-2 in your specific cancer cell line using immunofluorescence or western blotting of membrane fractions. Cell lines with low or no membrane HDM-2 may be resistant to this compound.

  • Possible Cause 2: Peptide Quality and Handling. Ensure the integrity of your this compound peptide. Peptides are susceptible to degradation. Follow the manufacturer's instructions for storage and handling. It is recommended to aliquot the peptide upon receipt to avoid multiple freeze-thaw cycles.

  • Possible Cause 3: Experimental Conditions. Optimize the treatment conditions, including peptide concentration and incubation time. Perform a dose-response and time-course experiment to determine the optimal parameters for your cell line.

  • Possible Cause 4: Cell Culture Density. Cell density can influence the apparent efficacy of a compound. Standardize your cell seeding density for all experiments to ensure reproducibility.

Data Presentation

Table 1: Reported Cytotoxicity of PNC-27/PNC-28 in Various Cancer Cell Lines

Cell LineCancer TypePeptideIC50 (µg/mL)Reference
TUC-3Pancreatic CancerThis compound~40
MIA-PaCa-2Pancreatic CancerThis compoundNot specified
MDA-MB-468Breast Cancer (p53 mutant)PNC-27Not specified
MCF-7Breast Cancer (p53 wt)PNC-27Not specified
MDA-MB-157Breast Cancer (p53 null)PNC-27Not specified
K562Leukemia (p53 null)PNC-27Not specified

Note: PNC-27 contains p53 residues 12-26, while this compound contains residues 17-26. Both are reported to have similar mechanisms of action.

Table 2: Comparison of Cell Death Mechanisms

FeatureThis compound Induced NecrosisApoptosis
Primary Stimulus This compound binding to membrane HDM-2Various (e.g., DNA damage, receptor signaling)
Cell Morphology Swelling, rapid lysisShrinkage, blebbing, apoptotic bodies
Plasma Membrane Early ruptureIntact until late stages
LDH Release HighLow/background
Caspase Activation No/backgroundYes (Caspase-3, -7, etc.)
p53 Dependence IndependentCan be dependent or independent

Experimental Protocols

1. LDH Cytotoxicity Assay

This protocol is for quantifying necrosis by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

  • Materials: LDH assay kit, 96-well plates, this compound, control peptide (e.g., PNC-29), cell culture medium, lysis buffer (provided in kit), plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and a control peptide in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the peptides. Include wells for "untreated control" (medium only) and "maximum LDH release" (medium with lysis buffer).

    • Incubate the plate for the desired time (e.g., 4-24 hours).

    • After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well of the new plate.

    • Incubate at room temperature for the time specified in the kit instructions, protected from light.

    • Measure the absorbance at the recommended wavelength using a plate reader.

    • Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental Value - Untreated Control) / (Maximum Release - Untreated Control)] * 100.

2. Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases to assess apoptosis.

  • Materials: Caspase-Glo® 3/7 Assay kit (or similar), 96-well white-walled plates, this compound, known apoptosis inducer (e.g., staurosporine), plate luminometer.

  • Procedure:

    • Seed cells in a 96-well white-walled plate and allow them to adhere.

    • Treat cells with this compound, a vehicle control, and a positive control for apoptosis (staurosporine).

    • Incubate for the desired time.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well.

    • Mix by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate luminometer. A significant increase in luminescence relative to the vehicle control indicates caspase activation.

Visualizations

PNC28_Mechanism cluster_membrane Cancer Cell Membrane HDM2 Membrane HDM-2 Pore Pore Formation HDM2->Pore Oligomerization PNC28 This compound PNC28->HDM2 Binds to Lysis Cell Lysis (Necrosis) Pore->Lysis Leads to

Caption: Proposed mechanism of this compound inducing necrosis in cancer cells.

Troubleshooting_Workflow start Unexpected Cytotoxicity in Control Cells q1 Cell line authenticated? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Authenticate cell line (e.g., STR profiling) q1->a1_no No q2 Membrane HDM-2 absent? a1_yes->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Select a different control cell line q2->a2_no No q3 Mycoplasma test negative? a2_yes->q3 a3_yes Consider peptide aggregation/concentration q3->a3_yes Yes a3_no Treat for mycoplasma and re-test q3->a3_no No

Caption: Troubleshooting workflow for unexpected cytotoxicity in control cells.

PNC28_vs_Peptide cluster_pnc28 This compound (p53 peptide + Penetratin) cluster_peptide p53 peptide alone (intracellular) pnc28_action Targets Membrane HDM-2 pnc28_result Membrane Pore Formation -> NECROSIS pnc28_action->pnc28_result peptide_action Intracellular Action peptide_result Caspase Activation -> APOPTOSIS peptide_action->peptide_result

Caption: Comparison of cell death mechanisms induced by this compound vs. its core peptide.

References

PNC-28 Technical Support Center: Enhancing Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the therapeutic window of the anti-cancer peptide PNC-28.

Understanding this compound's Mechanism of Action

This compound is a synthetic peptide designed to selectively induce necrosis in cancer cells while leaving normal cells unharmed.[1][2][3][4] Its mechanism hinges on the presence of the HDM-2 protein in the cancer cell membrane, a feature not found in healthy cells.[1] By targeting this unique cancer cell marker, this compound forms pores in the cell membrane, leading to rapid cell lysis and death.

Diagram: this compound Signaling Pathway

PNC28_Mechanism PNC28 This compound Peptide HDM2 Membrane-Bound HDM-2 (Cancer Cell Specific) PNC28->HDM2 Binds to NormalCell Normal Cell (No Membrane HDM-2) PNC28->NormalCell Pore Transmembrane Pore Formation HDM2->Pore Initiates Lysis Cell Lysis (Necrosis) Pore->Lysis NoEffect No Effect NormalCell->NoEffect

Caption: Mechanism of this compound inducing selective necrosis in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the expected therapeutic window for this compound?

A1: Preclinical studies have demonstrated a significant therapeutic window for this compound. It is highly cytotoxic to a wide range of cancer cells, with IC50 values typically ranging from 75 µg/mL to 200 µg/mL. In contrast, this compound shows no toxic effects on normal, untransformed cells even at concentrations as high as 500 µg/mL.

Q2: How does the expression level of HDM-2 on the cancer cell membrane affect this compound's efficacy?

A2: The efficacy of this compound is directly correlated with the expression level of HDM-2 in the cancer cell membrane. Higher levels of membrane-bound HDM-2 lead to increased binding of this compound and more efficient pore formation, resulting in greater cytotoxicity. It is recommended to quantify membrane HDM-2 expression in your target cell line to predict its sensitivity to this compound.

Q3: Can this compound be used in combination with other chemotherapeutic agents?

A3: Yes, combining this compound with other anti-cancer drugs can potentially enhance its therapeutic window and overcome drug resistance. For instance, studies have explored the co-delivery of peptides with agents like doxorubicin in liposomal formulations to improve their synergistic effect. The rationale is to target multiple pathways involved in cancer cell survival and proliferation.

Q4: What are the primary challenges in the delivery of this compound and how can they be addressed?

A4: Like many therapeutic peptides, this compound can face challenges related to stability and delivery. These can be addressed through various formulation strategies. Encapsulating this compound in liposomes or other nanoparticles can protect it from degradation, improve its pharmacokinetic profile, and enhance its delivery to the tumor site.

Troubleshooting Guides

This section provides solutions to common issues encountered during this compound experiments.

Problem Possible Cause Recommended Solution
Low Cytotoxicity in Cancer Cells Low expression of HDM-2 on the cell membrane.1. Verify HDM-2 expression using Western blot or flow cytometry. 2. Consider using a different cancer cell line with known high HDM-2 expression. 3. If possible, transfect cells with a vector expressing membrane-localized HDM-2 to validate the mechanism.
Peptide degradation.1. Ensure proper storage of lyophilized this compound at -20°C or -80°C. 2. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. 3. Perform a stability assay to assess peptide integrity under your experimental conditions.
Suboptimal assay conditions.1. Optimize cell seeding density to ensure a sufficient number of target cells. 2. Ensure the incubation time with this compound is adequate (typically 24-48 hours for cytotoxicity assays). 3. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) to validate the assay.
Toxicity Observed in Normal Cells Contamination of normal cell culture with cancer cells.1. Perform cell line authentication to ensure the purity of your normal cell line. 2. Routinely check for morphological changes in your normal cell cultures.
Off-target effects at very high concentrations.1. Perform a dose-response curve on normal cells to confirm the lack of toxicity within the recommended concentration range. 2. Ensure the peptide is of high purity (≥98%).
Inconsistent Results Between Experiments Variability in cell culture conditions.1. Maintain consistent cell passage numbers and confluency for all experiments. 2. Use the same batch of serum and media supplements.
Pipetting errors.1. Use calibrated pipettes and ensure proper mixing of reagents. 2. Include technical replicates for each condition.
Issues with the cytotoxicity assay.1. Ensure the LDH assay is performed within the linear range. 2. Run appropriate controls, including a no-cell control and a maximum LDH release control.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound against various cancer cell lines compared to normal cells.

Cell Line Cell Type This compound IC50 (µg/mL) Effect on Normal Cells (at 500 µg/mL) Reference
Various Cancer Cell LinesPancreatic, Breast, Leukemia, Melanoma, etc.75 - 200No effect
Untransformed CellsPancreatic Acinar, Breast Epithelial, etc.Not ApplicableNo effect

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using LDH Release Assay

This protocol details the measurement of lactate dehydrogenase (LDH) released from damaged cells as an indicator of this compound-induced necrosis.

Diagram: LDH Cytotoxicity Assay Workflow

LDH_Workflow Start Seed Cells in 96-well plate Treatment Treat with this compound (and controls) Start->Treatment Incubate Incubate (e.g., 24h) Treatment->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Supernatant Transfer Supernatant to new plate Centrifuge->Supernatant LDH_Reagent Add LDH Reaction Mix Supernatant->LDH_Reagent Incubate2 Incubate at RT (30 min, dark) LDH_Reagent->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Measure Absorbance (490 nm) Stop->Read

Caption: Workflow for quantifying this compound cytotoxicity via LDH release.

Materials:

  • This compound peptide (lyophilized)

  • Target cancer cells and normal control cells

  • Complete cell culture medium

  • 96-well tissue culture plates

  • LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific, Promega, or similar)

  • 10X Lysis Buffer (provided in the kit)

  • Stop Solution (provided in the kit)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.

    • Include wells for the following controls:

      • Untreated cells (spontaneous LDH release)

      • Maximum LDH release (cells treated with lysis buffer)

      • No-cell control (medium only)

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium to the respective wells.

    • Incubate for the desired treatment period (e.g., 24 hours).

  • Maximum LDH Release Control:

    • Approximately 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the maximum LDH release control wells.

  • Sample Collection:

    • Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of Stop Solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

Protocol 2: Enhancing this compound Stability and Delivery via Liposomal Formulation

This protocol provides a general method for encapsulating this compound in liposomes to potentially improve its stability and in vivo delivery.

Diagram: Liposomal Encapsulation of this compound

Liposome_Formation Lipids Lipid Mixture (e.g., DMPC, DMPG, Cholesterol) Film Thin Lipid Film Lipids->Film Solvent Evaporation Hydration Hydration with This compound Solution Film->Hydration Vesicles Multilamellar Vesicles (MLVs) Hydration->Vesicles Extrusion Extrusion through polycarbonate membrane Vesicles->Extrusion Liposomes This compound Loaded Unilamellar Liposomes Extrusion->Liposomes

Caption: General workflow for preparing this compound loaded liposomes.

Materials:

  • This compound peptide

  • Lipids (e.g., DMPC, DMPG, Cholesterol in chloroform)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, mix the desired lipids in chloroform.

    • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Dissolve the this compound peptide in the hydration buffer at the desired concentration.

    • Add the this compound solution to the lipid film.

    • Hydrate the film by rotating the flask above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the MLVs, sonicate the suspension in a water bath sonicator for 5-10 minutes.

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Extrude the liposome suspension through the membrane multiple times (e.g., 11-21 times) to form small unilamellar vesicles (SUVs) with a uniform size.

  • Purification and Characterization:

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

This technical support center is for research purposes only and does not constitute medical advice.

References

Validation & Comparative

A Comparative Analysis of PNC-28's Cancer Cell Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers and Drug Development Professionals on the Validation of PNC-28's Selective Cytotoxicity Towards Cancer Cells, with a Comparative Look at Alternative MDM2-p53 Pathway Inhibitors.

This guide provides a comprehensive comparison of the anticancer peptide this compound and its selectivity for cancer cells over normal, healthy cells. We delve into the experimental data validating its unique mechanism of action and compare its performance with alternative therapeutic strategies that target the same critical cancer pathway. Detailed experimental protocols, quantitative data summaries, and visual diagrams of the underlying biological processes are presented to offer a clear and objective evaluation for the scientific community.

Executive Summary

This compound is a synthetic peptide that has demonstrated a remarkable ability to selectively induce necrosis in a wide array of cancer cells while leaving non-transformed cells unharmed.[1][2][3][4] This selectivity is attributed to its unique mechanism of action, which is contingent on the presence of the MDM2 protein on the plasma membrane of cancer cells—a feature absent in normal cells.[5] this compound, a derivative of the p53 tumor suppressor protein (residues 17-26) linked to a penetratin sequence, binds to this extracellular MDM2, initiating the formation of transmembrane pores and leading to rapid cell death by necrosis. This contrasts with other inhibitors of the p53-MDM2 interaction, such as the Nutlin family of small molecules, which act intracellularly to induce apoptosis in a p53-dependent manner. This guide will explore the experimental evidence supporting this compound's selectivity and compare its cytotoxic profile with these alternative intracellular inhibitors.

Quantitative Comparison of Cytotoxicity

The selectivity of this compound for cancer cells is starkly illustrated by a significant difference in the half-maximal inhibitory concentration (IC50) between cancerous and normal cell lines.

CompoundCancer Cell Line(s)IC50 (µM)Normal Cell Line(s)IC50 (µM)Selectivity Index (Approx.)
This compound / PNC-27 Variety of cancer cells18.6 - 50Untransformed cells in culture> 500 µg/ml (approx. 125 µM)> 2.5 - 6.7
Nutlin-3a SJSA-1, HCT116, RKO (wild-type p53)1 - 2Cancer cells with mutated p535.7 - 20.3~5-10 (p53 WT vs mutant)
RG7112 Cancer cells with wild-type p530.18 - 2.2Cancer cells with mutated p535.7 - 20.3~2.6 - 112.8 (p53 WT vs mutant)

Data for this compound/PNC-27 is based on a reported range of 75-200 µg/ml for cancer cells and >500 µg/ml for normal cells. Molar concentrations are estimated based on the molecular weight of the peptides. Data for Nutlin-3a and RG7112 is derived from studies comparing their efficacy in cancer cells with wild-type versus mutated p53, indicating a different form of selectivity.

Mechanism of Action: A Tale of Two Pathways

The distinct mechanisms of this compound and small-molecule MDM2 inhibitors are crucial to understanding their selectivity and therapeutic potential.

This compound: Targeted Membrane Disruption and Necrosis

This compound's mode of action is a rapid, p53-independent process that occurs at the cell surface.

This compound Signaling Pathway PNC28 This compound Peptide MDM2 Membrane-Bound MDM2 (Cancer Cell Specific) PNC28->MDM2 Binding Pore Transmembrane Pore Formation MDM2->Pore Oligomerization Lysis Cell Lysis (Necrosis) Pore->Lysis Ion Dysregulation & Influx of this compound

Caption: this compound's mechanism of inducing necrosis in cancer cells.

Small-Molecule MDM2 Inhibitors: Intracellular p53 Activation and Apoptosis

In contrast, small molecules like Nutlins traverse the cell membrane to act on intracellular MDM2, leading to the activation of the p53 pathway and programmed cell death (apoptosis).

Small-Molecule MDM2 Inhibitor Pathway Inhibitor Small-Molecule MDM2 Inhibitor MDM2_cyto Cytoplasmic MDM2 Inhibitor->MDM2_cyto Inhibition p53 p53 MDM2_cyto->p53 Ubiquitination & Degradation p53_active Active p53 p53->p53_active Stabilization & Accumulation Apoptosis Apoptosis p53_active->Apoptosis Transcriptional Activation

Caption: Mechanism of apoptosis induction by intracellular MDM2 inhibitors.

Experimental Protocols

The validation of this compound's selectivity relies on a series of well-defined experimental procedures. Below are detailed methodologies for key assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

MTT Assay Experimental Workflow Start Seed Cancer and Normal Cells in 96-well plates Treat Treat with varying concentrations of this compound Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT reagent (0.5 mg/ml) Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Plate both cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a control peptide (e.g., PNC-29).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the concentration of the peptide to determine the IC50 value.

Necrosis Detection: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes, which is a hallmark of necrosis.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plates at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Target Engagement: Confocal Microscopy for this compound and MDM2 Co-localization

This technique is used to visualize the interaction of this compound with MDM2 on the surface of cancer cells.

Protocol:

  • Cell Preparation: Grow cancer cells on glass coverslips.

  • Treatment: Treat the cells with a fluorescently labeled this compound or with unlabeled this compound followed by immunofluorescent staining.

  • Immunostaining: If using unlabeled this compound, fix the cells and then incubate with a primary antibody against PNC-27/28 and a primary antibody against MDM2 from different species.

  • Secondary Antibodies: Add fluorescently labeled secondary antibodies that recognize the respective primary antibodies (e.g., anti-mouse IgG-FITC for this compound and anti-rabbit IgG-TRITC for MDM2).

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope. Co-localization of the two fluorescent signals (e.g., green for this compound and red for MDM2) will appear as yellow, indicating their spatial proximity on the cell membrane.

Conclusion

The experimental data strongly supports the claim that this compound exhibits a high degree of selectivity for cancer cells. Its unique mechanism of inducing necrosis through binding to membrane-bound MDM2 provides a clear molecular basis for this specificity. In comparison, while small-molecule MDM2 inhibitors like Nutlins are effective inducers of apoptosis, their selectivity is primarily dependent on the p53 status of the cancer cells. The detailed protocols provided in this guide offer a framework for the continued investigation and validation of this compound and other novel cancer-targeting agents. The distinct mode of action of this compound suggests its potential as a valuable therapeutic candidate, particularly for cancers that are resistant to apoptosis-inducing therapies. Further research and clinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

A Comparative Analysis of PNC-28 and Conventional Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel anti-cancer peptide PNC-28 and conventional chemotherapy agents, focusing on their mechanisms of action, efficacy, and toxicity. The information is supported by available preclinical data to aid in the evaluation of their therapeutic potential.

Introduction

The landscape of cancer therapy is continually evolving, with a shift towards targeted treatments that can selectively eliminate malignant cells while minimizing harm to healthy tissues. This compound, a synthetic peptide, has emerged as a promising candidate in this arena. This guide contrasts this compound with established conventional chemotherapies, such as platinum-based compounds (e.g., cisplatin) and nucleoside analogs (e.g., gemcitabine), which have long been the standard of care for many cancers, including pancreatic cancer.

Mechanism of Action

A fundamental distinction between this compound and traditional chemotherapy lies in their cellular and molecular mechanisms of action.

This compound: This peptide is designed to selectively target cancer cells. It is a 27-amino-acid chimeric peptide containing a domain from the p53 tumor suppressor protein (residues 17-26) linked to a cell-penetrating peptide sequence.[1] this compound induces rapid necrosis in cancer cells by forming pores in the cell membrane.[2][3] This mechanism is believed to be initiated by the interaction of the peptide with the HDM-2 protein, which is found in the membranes of various cancer cells but not in untransformed cells.[4] The formation of these pores leads to cell lysis and death.[3] Notably, this cytotoxic effect appears to be independent of the p53 status of the cancer cell.

Conventional Chemotherapy: Traditional chemotherapeutic agents are cytotoxic drugs that primarily target rapidly dividing cells, a hallmark of cancer. Their mechanisms often involve direct or indirect damage to DNA.

  • Cisplatin: This platinum-based drug forms covalent bonds with DNA, creating intra- and inter-strand crosslinks. These crosslinks disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

  • Gemcitabine: As a nucleoside analog, gemcitabine is incorporated into newly synthesized DNA strands during cell division. This incorporation leads to the termination of DNA chain elongation and inhibits enzymes essential for DNA synthesis, resulting in apoptosis.

The non-specific nature of targeting all rapidly dividing cells is a key reason for the common side effects associated with conventional chemotherapy.

Data Presentation: Efficacy

Quantitative data on the efficacy of this compound and conventional chemotherapy agents are presented below. It is important to note that direct head-to-head comparative studies in the same human pancreatic cancer cell lines are limited in the available literature.

In Vitro Cytotoxicity:

DrugCell LineIC50 ValueSource(s)
This compound TUC-3 (rat pancreatic)40 µg/mL
Cisplatin BxPC-3 (human pancreatic)0.85 ± 1.12 µM
MIA PaCa-2 (human pancreatic)3.76 ± 1.11 µM
PANC-1 (human pancreatic)>10 µM
Gemcitabine BxPC-3 (human pancreatic)3.8 nM
MIA PaCa-2 (human pancreatic)15 nM
PANC-1 (human pancreatic)30 nM

In Vivo Efficacy:

Preclinical studies in animal models have demonstrated the anti-tumor activity of this compound. In a study using nude mice with transplanted rat pancreatic tumors (TUC-3 cells), administration of this compound over a two-week period resulted in the complete destruction of the tumors. When administered after tumors had already formed, this compound caused a decrease in tumor size followed by a significant slowing of tumor growth compared to a control peptide.

Toxicity and Safety Profile

A significant differentiator between this compound and conventional chemotherapy is their reported toxicity profiles.

This compound: Preclinical studies suggest that this compound exhibits a high degree of selectivity for cancer cells, with no reported toxic effects on normal, untransformed cells. Studies have shown that this compound does not affect the viability of normal rat pancreatic acinar cells, human breast epithelial cells, or the differentiation of human stem cells. This selectivity is attributed to its targeted mechanism of action. Some studies in humans who have received the treatment outside of the United States suggest potential side effects, though detailed clinical trial data is not widely available.

Conventional Chemotherapy: The cytotoxicity of conventional chemotherapy is not limited to cancer cells; it also affects healthy, rapidly dividing cells in the body. This lack of specificity leads to a wide range of well-documented side effects.

Common Side Effects of Cisplatin and Gemcitabine:

  • Myelosuppression: Reduction in the production of blood cells in the bone marrow, leading to:

    • Anemia (low red blood cells)

    • Neutropenia (low white blood cells), increasing the risk of infection

    • Thrombocytopenia (low platelets), increasing the risk of bleeding

  • Gastrointestinal Issues: Nausea, vomiting, diarrhea, and mucositis (inflammation of the lining of the digestive tract).

  • Nephrotoxicity (Kidney Damage): Particularly associated with cisplatin.

  • Neurotoxicity (Nerve Damage): Peripheral neuropathy (numbness or tingling in the hands and feet) is a common side effect of cisplatin.

  • Ototoxicity (Hearing Damage): Cisplatin can cause hearing loss.

  • Hepatotoxicity (Liver Damage): Can be caused by gemcitabine.

  • Fatigue

  • Hair Loss (Alopecia)

  • Skin Rashes

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Lactate Dehydrogenase (LDH) Release Assay (for this compound induced necrosis):

The LDH assay is used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.

  • Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound and control peptides for a specified duration (e.g., 24 hours). Include wells with untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains a substrate and a tetrazolium dye.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time. The LDH in the supernatant will catalyze a reaction that results in a colored formazan product. Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.

MTT Assay (for chemotherapy-induced cytotoxicity):

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Expose the cells to a range of concentrations of the chemotherapy drug (e.g., cisplatin or gemcitabine) for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration compared to untreated control cells and determine the IC50 value.

In Vivo Pancreatic Cancer Xenograft Model (for this compound):

  • Cell Implantation: Subcutaneously or intraperitoneally inject a suspension of pancreatic cancer cells (e.g., TUC-3) into immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment Administration: Administer this compound or a control peptide to the mice via a specified route (e.g., intraperitoneal or subcutaneous injection) and schedule (e.g., daily for 14 days).

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry). Compare the tumor growth curves between the this compound treated group and the control group to determine the anti-tumor efficacy.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams:

PNC28_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space PNC28 This compound Peptide HDM2 HDM-2 Protein PNC28->HDM2 Binds to Pore Membrane Pore Formation HDM2->Pore Induces Lysis Cell Lysis Pore->Lysis Leads to Necrosis Necrosis Lysis->Necrosis Results in

This compound Mechanism of Action

Chemo_Mechanism cluster_cell Cancer Cell Chemo Chemotherapy (Cisplatin / Gemcitabine) DNA DNA Chemo->DNA Induces Damage / Incorporates into Replication DNA Replication & Transcription DNA->Replication Disrupts Apoptosis Apoptosis Replication->Apoptosis Triggers

Conventional Chemotherapy Mechanism

LDH_Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound Start->Treat Incubate1 Incubate Treat->Incubate1 Collect Collect Supernatant Incubate1->Collect React Add LDH Reaction Mix Collect->React Incubate2 Incubate (dark) React->Incubate2 Measure Measure Absorbance Incubate2->Measure Analyze Calculate Cytotoxicity Measure->Analyze

LDH Assay Experimental Workflow

Conclusion

This compound and conventional chemotherapies represent fundamentally different approaches to cancer treatment. This compound operates through a targeted mechanism, inducing necrosis in cancer cells by forming membrane pores, and preclinical data suggest a favorable safety profile with high selectivity for malignant cells. In contrast, conventional chemotherapies like cisplatin and gemcitabine exert their effects by disrupting DNA replication in rapidly dividing cells, a mechanism that, while effective, is associated with significant toxicity to healthy tissues.

The available data, primarily from preclinical studies, indicates the potential of this compound as a selective anti-cancer agent. However, a direct and comprehensive comparison with standard chemotherapy in human clinical trials is necessary to fully elucidate its relative efficacy and safety. The information presented in this guide is intended to provide a foundation for researchers and drug development professionals to understand the current state of knowledge and to identify areas for future investigation in the pursuit of more effective and less toxic cancer therapies.

References

Cross-Validation of PNC-28 Efficacy in Different Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer peptide PNC-28's efficacy across various cancer types, supported by experimental data. It delves into its mechanism of action, presents quantitative data from in vitro and in vivo studies, and offers detailed experimental protocols for key assays.

Executive Summary

This compound is a synthetic peptide derived from the p53 tumor suppressor protein, specifically from its binding domain to the negative regulator HDM2.[1][2] Unlike conventional chemotherapies, this compound exhibits a unique mechanism of action by selectively inducing necrosis in cancer cells while leaving non-cancerous cells unharmed.[3][4] This selectivity is attributed to its ability to bind to HDM2, which is overexpressed on the surface of many cancer cells but not normal cells.[5] Upon binding, this compound forms pores in the cancer cell membrane, leading to rapid cell lysis. This guide consolidates the available preclinical data on this compound's effectiveness against a range of cancers, providing a valuable resource for researchers in oncology and drug development.

In Vitro Efficacy of PNC-27/PNC-28 Across Various Cancer Cell Lines

The following table summarizes the cytotoxic effects of PNC-27 and this compound on different human cancer cell lines. PNC-27 is a closely related peptide to this compound, containing a slightly longer p53 sequence (residues 12-26 for PNC-27 vs. 17-26 for this compound). Both peptides have demonstrated comparable anti-cancer activities.

Cancer TypeCell Line(s)PeptideEfficacy MetricValueReference(s)
Pancreatic Cancer TUC-3This compound% Cell Death (100 µg/ml)~100%
MiaPaCa-2This compoundCytotoxicityDose-dependent killing
Cervical Cancer HeLaThis compound% Cell Death (100 µg/ml)100%
Colon Adenocarcinoma SW1417 (p53 null)This compound% Cell Death (100 µg/ml)86%
Ovarian Cancer Primary Human CellsPNC-27LD50100 µg/ml
Uterine Cancer Primary Human CellsPNC-27LD50150 µg/ml
Various Cancers Multiple Cell LinesPNC-27/28IC50 Range75 - 200 µg/ml (18.6 - 50 µM)

In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Model

This table presents the results of an in vivo study evaluating this compound's ability to inhibit tumor growth in a nude mouse xenograft model of pancreatic cancer.

Cancer ModelTreatmentDosing RegimenOutcomeReference(s)
Pancreatic Cancer Xenograft (BMRPA1.Tuc3 cells) This compound2 mg/mouse, intraperitoneal or subcutaneous administration for 14 daysComplete destruction of tumors when administered simultaneously with tumor transplantation.
This compound2 mg/mouse, intraperitoneal or subcutaneous administration for 14 daysDecrease in tumor size followed by significantly slower regrowth when administered after tumor establishment.
This compound1-20 mg/mouse, subcutaneous administration for 14 daysSignificant, dose-related inhibition of tumor growth.

Comparison with Standard Chemotherapy

While direct, head-to-head comparative studies for this compound against standard chemotherapies are limited, a study on its analog, PNC-27, provides valuable insights.

Cancer TypeCell LineTreatmentKey FindingReference(s)
Breast Cancer Breast Cancer Cell LinesPNC-27 vs. DoxorubicinPNC-27 induced cell death with less impact on non-cancerous epithelial cells compared to doxorubicin.

Mechanism of Action: Signaling Pathway

This compound's mechanism of action is distinct from traditional apoptosis-inducing therapies. It selectively targets cancer cells by binding to HDM2 on the cell surface, leading to the formation of pores and subsequent cell necrosis.

PNC28_Mechanism cluster_membrane Cancer Cell Membrane cluster_cell Cancer Cell PNC28 This compound HDM2 HDM2 PNC28->HDM2 Binds HDM2_PNC28 HDM2-PNC-28 Complex Pore Transmembrane Pore Lysis Cell Lysis (Necrosis) Pore->Lysis Induces HDM2_PNC28->Pore Forms Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Cancer Cell Culture treatment_invitro Treat with this compound (Varying Concentrations) start_invitro->treatment_invitro start_invivo Establish Tumor Xenograft in Nude Mice assay Cytotoxicity Assay (e.g., LDH Release Assay) treatment_invitro->assay analysis_invitro Data Analysis (IC50/LD50 Determination) assay->analysis_invitro treatment_invivo Administer this compound (e.g., i.p., s.c.) start_invivo->treatment_invivo monitoring Monitor Tumor Growth and Animal Health treatment_invivo->monitoring analysis_invivo Data Analysis (Tumor Volume, Survival) monitoring->analysis_invivo

References

Independent Verification of PNC-28 Research Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PNC-28's performance with other p53-targeting alternatives, supported by available experimental data. This document summarizes quantitative findings, details experimental protocols, and visualizes key biological pathways and workflows to facilitate a comprehensive understanding of the current research landscape surrounding this compound.

Executive Summary

This compound is a peptide derived from the p53 tumor suppressor protein, specifically from its MDM2-binding domain (residues 17-26), attached to a penetratin sequence to facilitate cell entry.[1][2][3][4] Research, primarily from a single group of collaborators, suggests that this compound selectively induces necrosis in a variety of cancer cells while leaving non-transformed cells unharmed.[2] The proposed mechanism involves the binding of this compound to MDM2 (also known as HDM2 in humans) located on the plasma membrane of cancer cells, which is reportedly absent or at very low levels in normal cells. This interaction is thought to lead to the formation of transmembrane pores, resulting in rapid cell lysis. In vivo studies in mouse models of pancreatic cancer have indicated that this compound can inhibit tumor growth and in some cases lead to tumor regression.

This guide aims to present the existing data on this compound in a clear and structured format, alongside information on the broader p53-MDM2 signaling pathway, to aid researchers in their evaluation of this potential anti-cancer agent.

Data Presentation: this compound Efficacy In Vitro and In Vivo

The following tables summarize the quantitative data from key studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeThis compound Concentration% Cell DeathTime PointCitation
TUC-3Rat Pancreatic Carcinoma100 µg/mL~100%72 hours
MIA-PaCa-2Human Pancreatic Carcinoma0.1 - 0.5 mg/mLDose-dependent induction of cell deathDaily
Various Human Cancer LinesIncluding lung, breast, melanoma100 µg/mL86-100%72 hours

Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Mouse Model

Animal ModelTumor Cell LineThis compound AdministrationOutcomeCitation
Nude MiceBMRPA1.Tuc3 (Rat Pancreatic Carcinoma)2 mg/mouse (SC or IP) for 14 daysBlockade of tumor growth
Nude MiceBMRPA1.Tuc3 (Rat Pancreatic Carcinoma)1-20 mg/mouse (SC) for 14 daysDose-related inhibition of tumor growth
Nude MiceBMRPA1.Tuc3 (Rat Pancreatic Carcinoma)Concurrent with tumor explantationComplete blockade of tumor growth during administration and for 2 weeks post-treatment
Nude MiceBMRPA1.Tuc3 (Rat Pancreatic Carcinoma)After tumor establishmentDecrease in tumor size followed by significantly slower regrowth

Experimental Protocols

Assessment of Cell Viability and Necrosis

A common method to quantify this compound-induced cell death is the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from cells with compromised plasma membranes, a hallmark of necrosis.

General LDH Assay Protocol (adapted from publicly available protocols):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium. Include wells with medium only for background control and wells with untreated cells for spontaneous LDH release.

  • Treatment: Treat cells with varying concentrations of this compound or control peptides for the desired incubation period. Include a positive control for maximum LDH release by treating cells with a lysis solution (e.g., Triton X-100).

  • Supernatant Collection: After incubation, centrifuge the plate at approximately 400 x g for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains a substrate (lactate) and a tetrazolium salt dye.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). Measure the absorbance at a wavelength of 490-520 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity based on the absorbance of the treated samples relative to the spontaneous and maximum release controls.

Visualization of Transmembrane Pore Formation

Electron microscopy is utilized to visualize the formation of pores in the cancer cell membrane following this compound treatment.

General Electron Microscopy Protocol for Pore Visualization:

  • Cell Culture and Treatment: Grow cancer cells on a suitable substrate for electron microscopy. Treat the cells with this compound for a short duration (e.g., 15-30 minutes).

  • Fixation: Fix the cells with a primary fixative, such as glutaraldehyde, to preserve cellular structures.

  • Secondary Fixation and Staining: Post-fix the cells with osmium tetroxide, which also acts as a staining agent. Further enhance contrast with stains like uranyl acetate.

  • Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed them in a resin.

  • Sectioning and Imaging: Cut ultra-thin sections of the embedded cells using an ultramicrotome. Mount the sections on a grid and image them using a transmission electron microscope.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PNC_28_Mechanism cluster_cancer_cell Cancer Cell cluster_normal_cell Normal Cell PNC28 This compound MembraneHDM2 Membrane-Bound HDM2 PNC28->MembraneHDM2 Binds to PoreFormation Transmembrane Pore Formation MembraneHDM2->PoreFormation Induces CellLysis Cell Lysis (Necrosis) PoreFormation->CellLysis Leads to PNC28_normal This compound NoMembraneHDM2 No/Low Membrane HDM2 PNC28_normal->NoMembraneHDM2 NoEffect No Effect NoMembraneHDM2->NoEffect

Caption: Proposed mechanism of this compound action on cancer versus normal cells.

p53_MDM2_Pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 Activates Transcription p21 p21 p53->p21 Activates ApoptosisGenes Apoptosis Genes p53->ApoptosisGenes Activates ProteasomalDegradation Proteasomal Degradation p53->ProteasomalDegradation MDM2->p53 Binds and Inhibits MDM2->ProteasomalDegradation Ubiquitinates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis ApoptosisGenes->Apoptosis DNA_Damage DNA Damage / Oncogenic Stress DNA_Damage->p53 Stabilizes and Activates Experimental_Workflow_LDH_Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells add_treatment Add this compound / Controls seed_cells->add_treatment incubate Incubate for specified time add_treatment->incubate centrifuge Centrifuge plate incubate->centrifuge transfer_supernatant Transfer supernatant to new plate centrifuge->transfer_supernatant add_ldh_reagent Add LDH reaction mixture transfer_supernatant->add_ldh_reagent incubate_rt Incubate at room temperature add_ldh_reagent->incubate_rt read_absorbance Read absorbance at 490-520 nm incubate_rt->read_absorbance analyze_data Analyze data and calculate cytotoxicity read_absorbance->analyze_data end End analyze_data->end

References

A Comparative Guide to In Vivo Tumor Regression: PNC-28 and Alternative Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of novel cancer therapies, understanding the preclinical in vivo efficacy of investigational drugs is paramount. This guide provides a comparative analysis of in vivo tumor regression studies involving PNC-28, a p53-derived anticancer peptide, and other therapeutic alternatives, with a focus on pancreatic cancer models. The data presented is collated from published research to facilitate an objective comparison of performance and experimental design.

Quantitative Comparison of In Vivo Efficacy

The following tables summarize the quantitative outcomes of in vivo studies for this compound and selected alternative therapies. It is important to note that these studies were not conducted head-to-head and experimental conditions vary, which should be taken into consideration when comparing results.

Table 1: In Vivo Performance of this compound in a Pancreatic Cancer Xenograft Model

Therapeutic AgentAnimal ModelCancer Cell LineDosage & AdministrationTreatment DurationKey OutcomesReference
This compound Athymic Nude MiceBMRPA1.Tuc3 (rat pancreatic acinar carcinoma)2 mg/mouse via s.c. or i.p. mini-osmotic pumps14 daysComplete destruction of tumors when administered in the peritoneal cavity with simultaneously transplanted tumors.[1]Michl J, et al. 2006
This compound Athymic Nude MiceBMRPA1.Tuc31-20 mg/mouse via s.c. mini-osmotic pumps14 daysDose-dependent inhibition of tumor growth. Decrease in tumor size when administered to established tumors.[2]Michl J, et al. 2006
PNC-29 (Control) Athymic Nude MiceBMRPA1.Tuc3Not specified14 daysNo effect on tumor growth.[3]Michl J, et al. 2006

Table 2: In Vivo Performance of Alternative MDM2 Inhibitors and Peptide Therapeutics in Pancreatic Cancer Models

Therapeutic AgentAnimal ModelCancer Cell LineDosage & AdministrationTreatment DurationKey OutcomesReference
SP141 (MDM2 Inhibitor) Nude MicePanc-1 (human pancreatic carcinoma)40 mg/kg/day, i.p.Not specified75% inhibition of xenograft tumor growth and regression of orthotopic tumors.[4]Wang, et al. 2014
MI-319 (MDM2 Inhibitor) + Cisplatin Nude MiceCapan-2 (wt-p53) & BxPC-3 (mut-p53) xenograftsNot specifiedNot specifiedEffective reduction in tumor growth in both wt-p53 and mut-p53 xenograft models.[5]
Nutlin-3a (MDM2 Inhibitor) Nude MiceA549 (lung carcinoma xenograft)Not specified20 daysReduced tumor growth.
p28 (Azurin-derived peptide) Not specifiedHuman tumor xenografts10 mg/kg/day, i.p.Not specifiedSignificant inhibition of p53-positive tumor growth.Yamada, et al. 2011
Gemcitabine CD1 nu/nu MiceMIA PaCa-2 & PANC-1Not specifiedNot specifiedModest activity: 69% inhibition in MIA PaCa-2 and 76% in PANC-1.
Liposomal Curcumin Nude MiceMiaPaCa (human pancreatic cancer)20 mg/kg, i.p. three times a week4 weeks42% suppression of tumor growth compared to untreated controls.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are the protocols for the key experiments cited in this guide.

This compound In Vivo Tumor Regression Study (Michl J, et al. 2006)
  • Animal Model: Athymic Nu/Nu mice (7–8 weeks old, 22–24 g).

  • Cancer Cell Line: BMRPA1.Tuc3, a ras-transformed rat acinar pancreatic carcinoma cell line.

  • Tumor Implantation:

    • For intraperitoneal tumors: Mice were injected intraperitoneally with BMRPA1.Tuc3 cells.

    • For subcutaneous tumors: BMRPA1.Tuc3 cells were implanted subcutaneously.

  • Therapeutic Agent and Administration:

    • This compound peptide was administered via subcutaneously or intraperitoneally implanted mini-osmotic pumps.

    • Pumps delivered the peptide at a rate of 0.25 μl/hr for 14 days.

    • Dosages ranged from 1 mg/mouse to 20 mg/mouse.

  • Control Group: A control peptide, PNC-29, which is an unrelated peptide, was used.

  • Tumor Measurement: Tumor size was monitored, although the specific method of measurement (e.g., caliper measurements and volume calculation) is not detailed in the provided abstracts. For intraperitoneal tumors, the absence of ascites was noted.

  • Outcome Assessment: Tumor growth inhibition and tumor destruction were assessed. In some experiments, treatment was initiated after tumors reached a certain size (40 to 260 mg/mouse).

SP141 In Vivo Tumor Regression Study (Wang, et al. 2014)
  • Animal Model: Nude mice.

  • Cancer Cell Line: Panc-1 and AsPC-1 human pancreatic cancer cell lines.

  • Tumor Implantation:

    • Xenograft tumors: Panc-1 cells were injected subcutaneously.

    • Orthotopic tumors: Panc-1 and AsPC-1 cells were injected into the pancreata of the mice.

  • Therapeutic Agent and Administration: SP141 was administered via intraperitoneal injections at a dose of 40 mg/kg/day.

  • Outcome Assessment: Tumor growth was monitored. For orthotopic tumors, regression was observed. The study reports a 75% inhibition of xenograft tumor growth compared to control mice.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and mechanisms described, the following diagrams are provided in the DOT language for Graphviz.

PNC_28_Experimental_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_outcome Outcome Assessment animal_model Athymic Nude Mice ip_implant Intraperitoneal Injection animal_model->ip_implant sc_implant Subcutaneous Implantation animal_model->sc_implant cell_line BMRPA1.Tuc3 Cells (Pancreatic Cancer) cell_line->ip_implant cell_line->sc_implant pump Mini-osmotic Pump (14 days) ip_implant->pump sc_implant->pump pnc28 This compound (1-20 mg/mouse) pnc28->pump control PNC-29 (Control Peptide) control->pump tumor_measurement Tumor Growth Measurement pump->tumor_measurement data_analysis Comparison of Tumor Regression tumor_measurement->data_analysis

Caption: Experimental workflow for in vivo testing of this compound.

PNC_28_Signaling_Pathway cluster_membrane Cancer Cell Membrane cluster_cell Cancer Cell PNC28 This compound Peptide HDM2 HDM2 Protein PNC28->HDM2 Binds to Pore Membrane Pore Formation HDM2->Pore Initiates Lysis Cell Lysis Pore->Lysis Leads to Necrosis Necrosis Lysis->Necrosis Results in

Caption: Proposed signaling pathway for this compound induced necrosis.

This compound is a peptide derived from the p53 protein's MDM2-binding domain (residues 17-26) linked to a penetratin sequence for cell entry. It has been shown to induce necrosis, not apoptosis, in various human tumor cell lines. This effect is observed in cells with homozygous deletion of p53, indicating a p53-independent mechanism of action. In contrast, this compound does not affect untransformed cells.

The proposed mechanism involves this compound binding to the HDM2 protein, which is found in the cell membrane of some cancer cells. This interaction leads to the formation of pores in the cell membrane, causing cell lysis and subsequent necrosis. The penetratin sequence is crucial for this necrotic mechanism.

References

Head-to-Head Comparison: PNC-28 vs. Small Molecule Inhibitors in Targeting the p53-MDM2 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of PNC-28, a peptide-based anticancer agent, and various small molecule inhibitors that target the critical p53-MDM2 cancer pathway. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the mechanisms of action, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and cancer research endeavors.

Introduction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis. In many cancers where p53 is not mutated, its function is often inhibited by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and targets it for degradation. Disrupting the p53-MDM2 interaction has therefore emerged as a promising therapeutic strategy. This guide focuses on a head-to-head comparison of two major classes of agents designed to achieve this: the peptide-based therapeutic this compound and several prominent small molecule inhibitors.

This compound is a peptide derived from the p53 protein that is designed to competitively inhibit the p53-MDM2 interaction. Interestingly, research has revealed a dual mechanism of action for this compound, which also includes the induction of cancer cell-specific membrane lysis, a process independent of p53 status.[1][2] Small molecule inhibitors, such as Nutlins, MI-219, RG7112, and AMG 232, are designed to fit into the p53-binding pocket of MDM2, thereby preventing p53 degradation and activating the p53 pathway.[3][4][5]

This guide will delve into the quantitative differences in their efficacy, their distinct mechanisms of action, and the experimental methodologies used to evaluate them.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and a selection of well-characterized small molecule inhibitors of the p53-MDM2 interaction.

Table 1: Comparison of In Vitro Efficacy (IC50)

CompoundTypeTargetCell Line(s)IC50Reference(s)
This compound Peptidep53-MDM2 Interaction & Cell MembraneTUC-3 (pancreatic) and others40 µg/mL (~10 µM)
PNC-27 Peptidep53-MDM2 Interaction & Cell MembraneVarious cancer cell lines75-200 µg/mL (18.6-50 µM)
Nutlin-3a Small Moleculep53-MDM2 InteractionVarious p53 wild-type cancer cells90 nM (in vitro binding); 0.18-2.2 µM (cell viability)
MI-219 Small Moleculep53-MDM2 Interactionp53 wild-type cancer cells0.2-1 µM
RG7112 Small Moleculep53-MDM2 Interactionp53 wild-type cancer cells0.18-2.2 µM
AMG 232 Small Moleculep53-MDM2 InteractionSJSA-1 (osteosarcoma)9.1 nM

Table 2: Comparison of Binding Affinity to MDM2

CompoundTypeBinding Affinity MetricValueReference(s)
This compound PeptideNot explicitly found--
pDI Peptide PeptideKd1 nM
Nutlin-3a Small MoleculeIC5090 nM
MI-219 Small MoleculeKi5 nM
RG7112 Small MoleculeIC5018 nM
AMG 232 Small MoleculeKd0.045 nM

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways affected by this compound and small molecule inhibitors.

p53_MDM2_pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 activates transcription p21 p21 p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits/degrades CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest DNA_Damage DNA Damage DNA_Damage->p53 activates inhibitor_mechanisms cluster_inhibitors Therapeutic Intervention cluster_membrane p53-Independent Mechanism Small_Molecule Small Molecule Inhibitors (e.g., Nutlin-3a) MDM2 MDM2 Small_Molecule->MDM2 binds to p53 pocket PNC28_p53 This compound (p53-dependent) PNC28_p53->MDM2 binds to p53 pocket p53 p53 MDM2->p53 inhibition blocked p53_pathway p53 Pathway Activation (Apoptosis, Cell Cycle Arrest) p53->p53_pathway PNC28_mem This compound Cancer_Cell_Membrane Cancer Cell Membrane PNC28_mem->Cancer_Cell_Membrane binds Pore_Formation Pore Formation Cancer_Cell_Membrane->Pore_Formation Cell_Lysis Cell Lysis (Necrosis) Pore_Formation->Cell_Lysis experimental_workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding start->cell_culture compound_treatment Treatment with this compound or Small Molecule Inhibitors cell_culture->compound_treatment viability_assay Cell Viability Assay (MTT) compound_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V) compound_treatment->apoptosis_assay data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis apoptosis_assay->data_analysis comparison Head-to-Head Comparison of Efficacy data_analysis->comparison

References

Safety Operating Guide

Essential Guide to the Proper Disposal of PNC-28

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal procedures for PNC-28, a p53-derived peptide utilized in cancer research. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance. This information is intended for researchers, scientists, and drug development professionals.

This compound Chemical and Safety Data

This compound is a peptide that functions as a cytotoxic agent against cancer cells.[1][2][3] While the Safety Data Sheet (SDS) for this compound acetate classifies it as not a hazardous substance or mixture, it is imperative to handle it with care, employing standard laboratory safety protocols.[4]

PropertyValue
Product Name This compound acetate
Synonyms This compound
CAS Number 392661-17-5
Molecular Formula C₁₆₄H₂₅₅N₄₇O₃₇S
Molecular Weight 3509.13 g/mol (free acid)
Appearance Lyophilized powder
Primary Hazard Not classified as hazardous
Storage -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)[1]

Experimental Protocols: Standard Handling and Spill Response

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A fully buttoned laboratory coat

Handling Precautions:

  • Avoid inhalation of the lyophilized powder by working in a well-ventilated area, preferably a chemical fume hood.

  • Prevent contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

Spill Procedures: In the event of a spill, follow these steps:

  • Ensure adequate ventilation and evacuate personnel to a safe area if necessary.

  • Wear full personal protective equipment.

  • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.

  • Decontaminate the affected surfaces and any equipment by scrubbing with alcohol.

  • Collect all contaminated materials for disposal as outlined in the procedures below.

Step-by-Step Disposal Procedures for this compound

Even though this compound is not classified as hazardous, it is essential to manage its disposal in a manner that prevents environmental contamination. The following procedures are based on general best practices for non-hazardous laboratory waste.

1. Segregation of Waste:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Segregate solid waste contaminated with this compound (e.g., pipette tips, gloves, empty vials) from regular laboratory trash.

2. Liquid Waste Disposal:

  • Inactivation (Recommended Pre-treatment): While not strictly required for a non-hazardous substance, treating the peptide solution with an inactivating agent is a prudent measure. A common method is to use a sodium hypochlorite solution.

    • In a designated chemical fume hood, carefully add the liquid this compound waste to a 10% sodium hypochlorite (bleach) solution. A common ratio is 1 part waste to 10 parts inactivation solution.

    • Allow the mixture to react for a minimum of 30-60 minutes to ensure deactivation.

  • Neutralization: If an acidic or basic solution was used for inactivation, neutralize the mixture to a pH between 6.0 and 8.0.

  • Collection: Collect the treated liquid waste in a clearly labeled, leak-proof container. The label should include "Inactivated this compound waste" and the date of accumulation.

  • Disposal: Consult your institution's EHS guidelines. In many cases, after inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water. However, always verify this with your EHS department.

3. Solid Waste Disposal:

  • Collection: Place all solid waste contaminated with this compound (e.g., used vials, contaminated PPE, absorbent materials from spills) into a designated, clearly labeled, leak-proof hazardous waste container.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.

Signaling Pathway and Mechanism of Action

This compound is a peptide derived from the p53 tumor suppressor protein. It contains a sequence from the p53 domain that binds to MDM2, a negative regulator of p53. By mimicking this binding domain, this compound is thought to interfere with the p53-MDM2 interaction. Additionally, this compound includes a penetratin sequence that allows it to translocate across cell membranes. Its primary mechanism of action against cancer cells is the induction of necrosis by forming pores in the cell membrane, leading to cell lysis.

PNC28_Mechanism cluster_cell Cancer Cell PNC28 This compound Membrane Cell Membrane PNC28->Membrane Pore Pore Formation Membrane->Pore Induces Lysis Cell Lysis (Necrosis) Pore->Lysis

Caption: Mechanism of this compound inducing cancer cell necrosis.

References

Essential Safety and Operational Guide for Handling PNC-28

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with PNC-28. The following guidelines are designed to ensure the safe handling, use, and disposal of this peptide, fostering a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Precautions

While the Safety Data Sheet (SDS) for this compound acetate states that it is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), standard laboratory safety protocols should be rigorously followed to minimize any potential risks.[1] The following table summarizes the recommended personal protective equipment and safety measures.

Category Requirement Rationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from potential splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dust or aerosols are generated.Avoids inhalation of the peptide.
Ventilation Work in a well-ventilated area or a chemical fume hood.Minimizes inhalation exposure.[1]
General Hygiene Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.Prevents ingestion and cross-contamination.
Emergency Equipment Accessible safety shower and eye wash station.[1]For immediate response to accidental exposure.
First Aid Measures

In the event of accidental exposure, the following first aid procedures should be followed promptly.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse skin thoroughly with large amounts of water.[1] Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek medical attention immediately.

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Storage

This compound is a peptide and should be stored under specific conditions to ensure its stability.

Form Storage Temperature Duration
Lyophilized Powder -20°C to -80°CUp to 2 years at -80°C, 1 year at -20°C
In Solvent -80°C or -20°CUp to 6 months at -80°C, 1 month at -20°C

Store in a tightly sealed container, away from moisture and light. For solutions, it is recommended to store under nitrogen.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for in vitro studies involving this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitute Reconstitute this compound (e.g., sterile water) treat_cells Treat Cells with This compound reconstitute->treat_cells prepare_media Prepare Cell Culture Media seed_cells Seed Cancer Cells prepare_media->seed_cells seed_cells->treat_cells incubate Incubate treat_cells->incubate assay Perform Cytotoxicity Assay (e.g., LDH) incubate->assay microscopy Microscopy (e.g., Electron Microscopy) incubate->microscopy data_analysis Data Analysis assay->data_analysis microscopy->data_analysis

A typical in vitro experimental workflow for this compound.

Mechanism of Action: Signaling Pathway

This compound is a peptide derived from the p53 tumor suppressor protein. It exerts its anticancer effect by targeting the HDM-2 protein expressed on the membrane of cancer cells, leading to cell necrosis.

signaling_pathway cluster_cell Cancer Cell pnc28 This compound Peptide hdm2 Membrane-Bound HDM-2 pnc28->hdm2 Binds to pore Pore Formation hdm2->pore Induces necrosis Cell Necrosis pore->necrosis Leads to

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.